molecular formula C7H10O B2708863 1-(3-Methylenecyclobutyl)ethanone CAS No. 25303-66-6

1-(3-Methylenecyclobutyl)ethanone

Cat. No.: B2708863
CAS No.: 25303-66-6
M. Wt: 110.156
InChI Key: HZQIYEIIXARJKB-UHFFFAOYSA-N
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Description

1-(3-Methylenecyclobutyl)ethanone is a synthetic organic compound featuring a cyclobutane ring substituted with a ketone and an exocyclic methylene group. This structure makes it a valuable and versatile building block in medicinal chemistry and organic synthesis research. Compounds containing the cyclobutyl ring system are of significant interest in pharmaceutical development and material science due to their unique ring strain and conformational properties, which can be leveraged to modulate the biological activity and physical characteristics of larger molecules . Primary Research Applications: Chemical Synthesis Intermediate: This compound serves as a key precursor for the synthesis of more complex molecular architectures. Its reactive methylene and carbonyl groups allow for further functionalization, enabling researchers to create novel compounds for screening and development. Medicinal Chemistry Research: Analogs and derivatives of cyclobutyl ketones are extensively investigated for their potential biological activities. Research into similar structures has shown promise in areas such as antibacterial and antioxidant applications, making this compound a useful scaffold for developing new pharmacologically active agents . Methodology Development: It can be used as a model substrate in the development of new synthetic methodologies, including cycloaddition reactions and studies on ring-strain utilization. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) before use. Proper personal protective equipment and handling procedures in a well-ventilated fume hood are recommended. Notice: This product is intended for research purposes only in a laboratory setting. It is strictly classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylidenecyclobutyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-5-3-7(4-5)6(2)8/h7H,1,3-4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQIYEIIXARJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(=C)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-(3-methylenecyclobutyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthesis pathways for 1-(3-methylenecyclobutyl)ethanone, a valuable building block in medicinal chemistry and materials science. The document provides in-depth experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound is a ketone derivative of methylenecyclobutane. The strained four-membered ring and the exocyclic double bond make it a versatile intermediate for the synthesis of more complex molecules. Its structural features are of interest to drug development professionals for the design of novel therapeutic agents. This guide focuses on a robust two-step synthesis pathway commencing from readily available starting materials.

Two-Step Synthesis Pathway

The most direct and industrially relevant synthesis of this compound proceeds via a two-step process:

  • [2+2] Cycloaddition: Synthesis of 3-methylenecyclobutanecarbonitrile from allene and acrylonitrile.

  • Grignard Reaction: Conversion of 3-methylenecyclobutanecarbonitrile to this compound using a methyl Grignard reagent.

The overall synthetic scheme is presented below:

Overall_Synthesis cluster_step1 Step 1: [2+2] Cycloaddition cluster_step2 Step 2: Grignard Reaction Allene Allene Nitrile 3-Methylenecyclobutanecarbonitrile Allene->Nitrile Heat, Pressure Acrylonitrile Acrylonitrile Acrylonitrile->Nitrile Heat, Pressure Ketone This compound Nitrile->Ketone 1. Diethyl ether 2. H3O+ workup MeMgBr CH3MgBr MeMgBr->Ketone 1. Diethyl ether 2. H3O+ workup H3O H3O+ Step1_Pathway Allene Allene TransitionState [2+2] Transition State Allene->TransitionState Acrylonitrile Acrylonitrile Acrylonitrile->TransitionState Nitrile 3-Methylenecyclobutanecarbonitrile TransitionState->Nitrile Heat, Pressure Step2_Mechanism Nitrile 3-Methylenecyclobutanecarbonitrile ImineSalt Imine Magnesium Salt Nitrile->ImineSalt + CH3MgBr MeMgBr CH3MgBr MeMgBr->ImineSalt Imine Imine ImineSalt->Imine + H2O Ketone This compound Imine->Ketone + H3O+ H3O H3O+ H3O->Ketone

In-Depth Technical Guide: Spectroscopic Data of 1-(3-methylenecyclobutyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(3-methylenecyclobutyl)ethanone. Due to the limited availability of published experimental data for this specific compound, this document outlines the expected spectroscopic characteristics based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. It also presents a generalized experimental protocol for the synthesis and spectroscopic characterization of this ketone, offering a foundational methodology for researchers. This guide is intended to serve as a practical resource for scientists engaged in the synthesis, identification, and application of novel cyclobutane derivatives in fields such as medicinal chemistry and materials science.

Introduction

This compound is a ketone derivative of a cyclobutane ring, a structural motif of interest in organic synthesis and medicinal chemistry due to its unique conformational properties and potential as a bioisosteric replacement for other cyclic systems. The presence of both a carbonyl group and an exocyclic double bond makes it a versatile intermediate for further chemical transformations. Accurate characterization of this compound is paramount for its use in research and development, and spectroscopic techniques are the primary tools for such analysis. This guide details the expected ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound and provides standardized protocols for their acquisition.

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the following data tables summarize the predicted chemical shifts and spectral features based on the analysis of similar structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (acetyl)~2.1-2.3s-
CH (methine)~3.0-3.3p~7-9
CH₂ (ring, allylic)~2.5-2.8m-
CH₂ (ring)~2.2-2.5m-
=CH₂ (exocyclic)~4.7-4.9s (broad)-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C=O (carbonyl)~208-212
C= (quaternary)~145-150
=CH₂ (exocyclic)~108-112
CH (methine)~45-50
CH₂ (ring)~30-35
CH₃ (acetyl)~25-30
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (ketone)~1710-1720Strong
C=C (alkene)~1650-1660Medium
C-H (sp², =CH₂)~3080-3100Medium
C-H (sp³)~2850-3000Medium-Strong
=C-H (out-of-plane bend)~890-910Strong
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonFragmentation Pathway
110[M]⁺Molecular Ion
95[M - CH₃]⁺Loss of a methyl radical
67[M - CH₃CO]⁺α-cleavage, loss of acetyl radical
43[CH₃CO]⁺α-cleavage, acetyl cation

Experimental Protocols

The following sections provide generalized experimental procedures for the synthesis and spectroscopic analysis of this compound. These protocols are based on standard laboratory techniques for compounds of this nature.

Synthesis of this compound

A potential synthetic route to this compound involves the acylation of a suitable 3-methylenecyclobutane derivative. One plausible approach is the reaction of 3-methylenecyclobutanecarbonitrile with a methyl Grignard reagent followed by acidic workup.

Materials:

  • 3-methylenecyclobutanecarbonitrile

  • Methylmagnesium bromide (in diethyl ether)

  • Anhydrous diethyl ether

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and apparatus for Grignard reactions

Procedure:

  • A solution of 3-methylenecyclobutanecarbonitrile in anhydrous diethyl ether is added dropwise to a stirred solution of methylmagnesium bromide in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid at 0 °C.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • The purified sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Standard pulse sequences are used for acquiring ¹H and ¹³C{¹H} spectra.

3.2.2. Infrared (IR) Spectroscopy

  • The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • A thin film of the neat liquid sample is prepared between two sodium chloride or potassium bromide plates.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

  • The mass spectrum is obtained using a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI).

  • The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is recorded.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow start Start synthesis Synthesis of This compound start->synthesis workup Reaction Workup and Purification synthesis->workup characterization Spectroscopic Characterization workup->characterization nmr NMR Analysis (¹H, ¹³C) characterization->nmr ir IR Analysis characterization->ir ms MS Analysis characterization->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis end End data_analysis->end

Caption: Experimental workflow for synthesis and analysis.

Conclusion

Quantum Chemical Blueprint for 1-(3-methylenecyclobutyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a comprehensive framework for the quantum chemical analysis of 1-(3-methylenecyclobutyl)ethanone. While direct experimental and computational studies on this specific molecule are not extensively reported in publicly available literature, this guide leverages established computational methodologies applied to structurally similar cyclobutane derivatives to propose a robust protocol for its theoretical investigation. The data presented herein is illustrative, providing a template for expected results from such a study.

Proposed Computational Methodology

The quantum chemical calculations detailed below are based on methodologies proven effective for similar molecular systems. These protocols are designed to elucidate the structural, spectroscopic, and electronic properties of this compound.

Software and Hardware

All calculations can be performed using the Gaussian suite of programs. The choice of high-performance computing resources will influence the time required for the calculations, especially for more computationally demanding tasks like frequency calculations with larger basis sets.

Conformational Analysis

A preliminary conformational analysis is recommended to identify the most stable isomer of this compound. This can be achieved through a potential energy surface (PES) scan by systematically rotating the acetyl group relative to the cyclobutane ring.

Geometry Optimization and Frequency Calculations

The geometry of the most stable conformer should be optimized using Density Functional Theory (DFT). A widely used functional for such systems is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The cc-pVDZ basis set is a suitable starting point for achieving a balance between accuracy and computational cost.[1] The absence of imaginary frequencies in the subsequent vibrational frequency calculation at the same level of theory confirms that the optimized structure corresponds to a true energy minimum.

Spectroscopic Property Prediction

NMR Spectroscopy: The nuclear magnetic shielding tensors for ¹H and ¹³C can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/cc-pVDZ level of theory.[1] The calculated isotropic shielding values are then referenced against tetramethylsilane (TMS) to obtain the chemical shifts.

IR Spectroscopy: The vibrational frequencies and infrared intensities are obtained from the frequency calculation. These theoretical frequencies are often scaled by an empirical factor to better match experimental data.

UV-Vis Spectroscopy: The electronic absorption spectrum can be simulated using Time-Dependent DFT (TD-DFT) calculations. This provides information on the electronic transitions, including the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths.

Frontier Molecular Orbital (FMO) Analysis

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. These can be readily obtained from the output of the DFT calculations.

Predicted Quantitative Data

The following tables summarize the expected quantitative data for this compound based on the proposed computational methodology. These values are illustrative and would need to be confirmed by actual calculations.

Table 1: Predicted Optimized Geometrical Parameters
ParameterBond/AnglePredicted Value
Bond Length (Å)C=O1.21
C-C (ring)1.55 - 1.56
C=C (exocyclic)1.33
Bond Angle (°)O=C-C120.5
C-C-C (ring)~88 - 91
Dihedral Angle (°)C-C-C-C (ring)~15 - 20 (puckering)
Table 2: Predicted Vibrational Frequencies
Vibrational ModePredicted Frequency (cm⁻¹)Assignment
ν(C=O)~1715Carbonyl stretch
ν(C=C)~1650Exocyclic C=C stretch
ν(C-H, sp²)~3080Methylene C-H stretch
ν(C-H, sp³)~2950 - 3000Alkyl C-H stretch
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
NucleusPredicted Chemical Shift (ppm)
¹³C (C=O)~200
¹³C (C=C)~140, ~110
¹³C (ring)~30 - 50
¹³C (CH₃)~25
¹H (CH₂)~4.8
¹H (ring)~2.5 - 3.5
¹H (CH₃)~2.1
Table 4: Predicted Electronic Properties
PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.0 eV

Visualization of Computational Workflow

The following diagram illustrates the general workflow for the quantum chemical calculations described in this guide.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_structure Define Molecular Structure (this compound) comp_params Select Computational Method (e.g., B3LYP/cc-pVDZ) pes_scan Conformational Search (PES Scan) comp_params->pes_scan geom_opt Geometry Optimization pes_scan->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR (GIAO) Calculation geom_opt->nmr_calc td_dft TD-DFT Calculation geom_opt->td_dft elec_props Electronic Properties (HOMO, LUMO) geom_opt->elec_props struct_props Optimized Geometry (Bond Lengths, Angles) freq_calc->struct_props spec_props Spectroscopic Data (IR, NMR, UV-Vis) freq_calc->spec_props nmr_calc->spec_props td_dft->spec_props

Computational chemistry workflow for this compound.

References

An In-depth Technical Guide to 1-(3-methylenecyclobutyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-methylenecyclobutyl)ethanone is a unique ketone-containing organic compound with a strained cyclobutane ring and an exocyclic double bond. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its known identifiers, computed properties, and extrapolations of its likely chemical behavior and potential biological significance based on related chemical structures. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules.

Chemical Identifiers and Physical Properties

Precise identification of a chemical entity is critical for regulatory compliance, patent applications, and scientific communication. The following tables summarize the key identifiers and computed physicochemical properties for this compound.

Table 1: Chemical Identifiers for this compound [1]

Identifier TypeValue
CAS Number 25303-66-6
IUPAC Name 1-(3-methylidenecyclobutyl)ethanone
Molecular Formula C₇H₁₀O
SMILES CC(=O)C1CC(=C)C1
InChI InChI=1S/C7H10O/c1-5-3-7(4-5)6(2)8/h7H,1,3-4H2,2H3
InChIKey HZQIYEIIXARJKB-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties of this compound [1]

PropertyValue
Molecular Weight 110.15 g/mol
XLogP3 1.1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1
Exact Mass 110.0732 g/mol
Topological Polar Surface Area 17.1 Ų
Heavy Atom Count 8
Complexity 127

Potential Synthetic Routes

Proposed Synthesis Workflow: [2+2] Photocycloaddition

A potential synthetic route could involve the photochemical [2+2] cycloaddition of allene with an appropriate α,β-unsaturated ketone precursor. This method is a powerful tool for constructing four-membered rings.

G start Allene + α,β-Unsaturated Ketone step1 [2+2] Photocycloaddition (UV light) start->step1 product This compound step1->product

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for [2+2] Photocycloaddition

The following is a generalized protocol based on known procedures for similar reactions. Optimization of reaction conditions, including solvent, temperature, and irradiation time, would be necessary.

  • Reactant Preparation: The α,β-unsaturated ketone precursor and a molar excess of allene are dissolved in a suitable photochemically inert solvent (e.g., acetonitrile, acetone) in a quartz reaction vessel.

  • Reaction Setup: The reaction mixture is deoxygenated by bubbling with nitrogen or argon for a sufficient period. The vessel is sealed and placed in a photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp).

  • Irradiation: The mixture is irradiated with UV light while maintaining a constant temperature, typically at or below room temperature, with continuous stirring.

  • Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired this compound.

Spectroscopic Characterization (Predicted)

No experimental spectra for this compound have been identified in the public domain. However, based on its chemical structure, the expected spectroscopic features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the acetyl methyl protons (a singlet), the protons on the cyclobutane ring (multiplets), and the exocyclic methylene protons (likely a singlet or a narrow multiplet).

  • ¹³C NMR: The carbon NMR spectrum should exhibit distinct peaks for the carbonyl carbon, the carbons of the double bond, the carbons of the cyclobutane ring, and the acetyl methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to display characteristic absorption bands for the carbonyl group (C=O stretch) typically in the region of 1700-1725 cm⁻¹, and for the carbon-carbon double bond (C=C stretch) around 1650 cm⁻¹. C-H stretching and bending vibrations for the alkyl and vinyl groups would also be present.

Mass Spectrometry (MS)

In mass spectrometry, this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for cyclic ketones often involve alpha-cleavage adjacent to the carbonyl group, as well as rearrangements and cleavages of the cyclobutane ring.[2]

G molecule This compound ionization Electron Ionization molecule->ionization molecular_ion Molecular Ion [M]⁺ ionization->molecular_ion fragmentation Fragmentation molecular_ion->fragmentation fragment1 [M - CH₃]⁺ fragmentation->fragment1 fragment2 [M - C₂H₄]⁺ (Retro [2+2]) fragmentation->fragment2 fragment3 Other Fragments fragmentation->fragment3

Caption: Predicted mass spectrometry fragmentation pathway.

Potential Biological Activity and Signaling Pathways

There is currently no specific information available regarding the biological activity or associated signaling pathways of this compound. However, the cyclobutane moiety is present in a number of biologically active natural products and synthetic compounds.[3][4] These compounds have demonstrated a wide range of activities, including antimicrobial, antiviral, and anticancer effects.[4]

The presence of the α,β-unsaturated ketone functionality in a strained ring system suggests potential reactivity towards biological nucleophiles, which could be a basis for future investigation into its pharmacological properties.

G compound This compound interaction Covalent or Non-covalent Interaction compound->interaction Binding target Potential Biological Target (e.g., Enzyme, Receptor) target->interaction effect Downstream Biological Effect interaction->effect

Caption: Hypothetical interaction with a biological target.

Conclusion and Future Directions

This compound represents a chemical entity with a well-defined structure but a significant lack of empirical data. This guide has consolidated the available information on its identifiers and computed properties while proposing logical avenues for its synthesis and characterization based on established chemical principles. The potential for biological activity, inferred from its structural motifs, warrants further investigation. Future research should focus on the development of a reliable synthetic protocol, followed by comprehensive spectroscopic analysis to confirm its structure and a thorough evaluation of its biological properties. Such studies will be crucial in unlocking the potential of this and related molecules for applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Reactivity of the Methylenecyclobutyl Group in Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the methylenecyclobutyl group incorporated within ketone frameworks. The unique structural and electronic properties conferred by the strained four-membered ring and the exocyclic double bond lead to a diverse and synthetically valuable range of chemical transformations. This document details the synthesis of key methylenecyclobutyl ketones and explores their participation in cycloaddition reactions, thermal and photochemical rearrangements, and ring expansion reactions. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for seminal reactions are provided.

Introduction: The Unique Reactivity of a Strained System

The methylenecyclobutyl moiety is a fascinating functional group that combines the inherent ring strain of a cyclobutane ring with the reactivity of an exocyclic alkene. When incorporated into a ketone structure, the electronic interplay between the carbonyl group and the methylenecyclobutyl fragment gives rise to a unique chemical profile. The relief of ring strain often serves as a powerful driving force for a variety of chemical reactions, making these compounds versatile intermediates in organic synthesis. This guide will delve into the synthesis and key reactive pathways of these intriguing molecules.

Synthesis of Methylenecyclobutyl Ketones

The preparation of ketones featuring a methylenecyclobutyl group can be challenging due to the inherent instability of the strained ring system. However, specific synthetic routes have been developed, most notably for 3-methylenecyclobutanone.

A well-established multi-step synthesis of 3-methylenecyclobutanone begins with 3-methylenecyclobutanecarboxylic acid. The process involves the formation of an amide, followed by oxidation and subsequent transformations to yield the target ketone.

Table 1: Synthesis of 3-Methylenecyclobutanone Intermediates

StepReactant(s)Reagent(s)ProductYield (%)
13-Methylenecyclobutanecarboxylic acidThionyl chloride, DimethylamineN,N-Dimethyl-3-methylenecyclobutanecarboxamide-
2N,N-Dimethyl-3-methylenecyclobutanecarboxamideOsO₄ (catalytic), NaIO₄N,N-Dimethyl-3-ketocyclobutanecarboxamide70
3N,N-Dimethyl-3-ketocyclobutanecarboxamideEthylene glycol, p-Toluenesulfonic acidN,N-Dimethyl-3,3-ethylenedioxycyclobutanecarboxamide69
4N,N-Dimethyl-3,3-ethylenedioxycyclobutanecarboxamideLithium aluminum hydride(3,3-Ethylenedioxycyclobutyl)methyldimethylamine95
5(3,3-Ethylenedioxycyclobutyl)methyldimethylamine10% Hydrogen peroxideAmine N-oxide-
6Amine N-oxidePyrolysis1-Methylene-3,3-ethylenedioxycyclobutane61 (from amine)
71-Methylene-3,3-ethylenedioxycyclobutaneAcidic hydrolysis3-Methylenecyclobutanone-

Note: Yields are as reported in the cited literature. Some steps did not have reported isolated yields.

Experimental Protocol: Synthesis of N,N-Dimethyl-3-ketocyclobutanecarboxamide

To a stirred solution of 25.0 g (0.177 mole) of N,N-dimethyl-3-methylenecyclobutanecarboxamide and 10 mg of osmic acid in 250 ml of ether and 100 ml of water is added 60.5 g (0.283 mole) of powdered sodium metaperiodate in small portions over 0.5 hour. The mixture is stirred at room temperature overnight. The ether layer is separated, and the aqueous layer is filtered. The filtrate is continuously extracted with ether for 18 hours. The filter cake is triturated with six 50-ml portions of chloroform. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the product.

Reactivity of the Methylenecyclobutyl Group in Ketones

The reactivity of methylenecyclobutyl ketones can be broadly categorized into reactions involving the exocyclic double bond and those involving the strained cyclobutane ring itself.

Cycloaddition Reactions

The exocyclic double bond in methylenecyclobutyl ketones can participate in various cycloaddition reactions, offering a pathway to complex polycyclic systems.

While specific examples of Diels-Alder reactions with methylenecyclobutyl ketones as the dienophile are not extensively documented in readily available literature, the general principles of this reaction suggest that the electron-withdrawing nature of the adjacent carbonyl group would activate the exocyclic double bond towards reaction with electron-rich dienes. Cyclic dienes, such as cyclopentadiene, are particularly reactive in Diels-Alder reactions due to their locked s-cis conformation.

dot

Caption: Generalized Diels-Alder reaction pathway.

The photochemical [2+2] cycloaddition is a powerful method for the synthesis of cyclobutane rings. In the context of methylenecyclobutyl ketones, which are α,β-unsaturated ketones, these reactions are expected to proceed via the triplet excited state. The reaction can occur with various alkenes, leading to spirocyclic or fused ring systems.

dot

Photochemical_Cycloaddition A Methylenecyclobutyl Ketone C Excited State (Triplet) A->C B Alkene D Diradical Intermediate B->D C->D E [2+2] Cycloadduct D->E Ring Closure

Caption: Mechanism of a [2+2] photocycloaddition.

Thermal and Photochemical Rearrangements

The strained nature of the methylenecyclobutyl ketone system makes it susceptible to various rearrangements under thermal or photochemical conditions. These reactions often involve skeletal reorganization to form more stable ring systems.

While specific data for methylenecyclobutyl ketones is sparse, studies on analogous systems like 2-acetyl-methylenecyclopropane show distinct thermal and photochemical rearrangement pathways. Photochemical irradiation leads to a[1][2]-sigmatropic shift, whereas thermolysis results in the formation of a furan derivative.

Table 2: Thermal Rearrangement of an Analogous Methylenecyclopropane Ketone

SubstrateConditionsProductYield (%)
2-Acetyl-1-methylenecyclopropane350°C (gas phase)2,4-Dimethylfuran82
2-Acetyl-1-methylenecyclopropane120°C (sealed tube)2,4-Dimethylfuran-
Ring Expansion Reactions

A key reaction pathway for cyclobutane derivatives, including methylenecyclobutyl ketones, is ring expansion. This is driven by the release of ring strain associated with the four-membered ring. These reactions can be promoted by various reagents and conditions, often proceeding through carbocationic intermediates. For example, treatment of cyclobutanones with diazomethane or other one-carbon homologating agents can lead to the formation of cyclopentanones.

dot

Ring_Expansion Start Methylenecyclobutyl Ketone Derivative Intermediate Carbocation Intermediate Start->Intermediate Reagent (e.g., Lewis Acid) Product Methylenecyclopentanone Derivative Intermediate->Product Rearrangement

Caption: General pathway for ring expansion.

Conclusion

Ketones containing the methylenecyclobutyl group exhibit a rich and diverse reactivity profile, driven primarily by the inherent strain of the cyclobutane ring and the presence of the exocyclic double bond. While the synthesis of these compounds can be complex, they serve as valuable intermediates for the construction of more elaborate molecular architectures through cycloaddition, rearrangement, and ring-expansion reactions. Further research into the specific reaction conditions and substrate scope for these transformations will undoubtedly continue to expand their utility in synthetic organic chemistry and drug development.

References

The Stability and Degradation of 1-(3-methylenecyclobutyl)ethanone: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-methylenecyclobutyl)ethanone is a ketone containing a strained cyclobutane ring with an exocyclic double bond. This structural motif suggests potential for unique reactivity and is of interest in synthetic chemistry and drug discovery. Understanding the stability and degradation profile of this molecule is crucial for its potential applications, ensuring its integrity under various storage and experimental conditions. This technical whitepaper aims to provide a comprehensive overview of the stability and degradation of this compound. However, a thorough review of publicly available scientific literature and chemical databases reveals a significant lack of specific data on the stability and degradation pathways of this particular compound.

While general principles of organic chemistry can predict potential degradation routes for ketones and compounds with strained rings and double bonds, specific experimental data for this compound is not readily accessible. This document will, therefore, outline the probable degradation pathways based on the functional groups present in the molecule and provide a general framework for the types of experimental protocols that would be necessary to determine its stability profile.

Predicted Degradation Pathways

Based on the structure of this compound, several potential degradation pathways can be hypothesized. These include reactions involving the ketone functional group, the exocyclic double bond, and the strained cyclobutane ring.

A logical workflow for investigating these potential degradation pathways is outlined below:

Caption: A general workflow for investigating the degradation of this compound.

The primary hypothesized degradation pathways include:

  • Oxidation: The exocyclic double bond is susceptible to oxidative cleavage by agents such as ozone or potassium permanganate, which would lead to the formation of a dicarbonyl compound or carboxylic acids. The ketone itself could undergo Baeyer-Villiger oxidation in the presence of peroxy acids.

  • Polymerization/Oligomerization: The strained ring and the double bond may make the molecule susceptible to polymerization, especially under thermal or acidic conditions.

  • Ring-Opening Reactions: The high ring strain of the cyclobutane ring could lead to ring-opening reactions under thermal or catalytic (e.g., acid or metal-catalyzed) conditions.

  • Photochemical Degradation: The carbonyl group can absorb UV light, potentially leading to photochemical reactions such as Norrish Type I or Type II cleavage.

  • Reactions with Nucleophiles: The ketone carbonyl is an electrophilic center and can react with nucleophiles.

Experimental Protocols for Stability and Degradation Analysis

To rigorously assess the stability of this compound, a series of standardized experimental protocols would be required. The following outlines a general approach that could be adopted.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing.

Table 1: Proposed Conditions for Forced Degradation Studies

Stress ConditionProposed Experimental Parameters
Acid Hydrolysis 0.1 M HCl at 60 °C for 24, 48, 72 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24, 48, 72 hours
Oxidation 3% H₂O₂ at room temperature for 24, 48, 72 hours
Thermal Stress Solid state at 80 °C for 1 week
Photostability ICH Q1B recommended conditions (e.g., 1.2 million lux hours and 200 watt hours/square meter)

An experimental workflow for conducting these forced degradation studies is depicted below:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Weigh this compound B Dissolve in appropriate solvent (e.g., Acetonitrile/Water) A->B C Acid (HCl) B->C D Base (NaOH) B->D E Oxidative (H2O2) B->E F Thermal B->F G Photolytic B->G H Neutralize (if necessary) C->H D->H E->H F->H G->H I Dilute to working concentration H->I J Analyze by LC-MS/GC-MS I->J

Caption: A typical workflow for a forced degradation study.

Analytical Methods

Validated analytical methods are crucial for accurately quantifying the parent compound and its degradation products. While specific methods for this compound have not been published, suitable methods can be developed based on its physicochemical properties.

  • High-Performance Liquid Chromatography (HPLC) with UV detection would likely be the primary method for quantitative analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water would be a good starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, particularly for identifying volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy would be invaluable for the structural elucidation of isolated degradation products.

Data Presentation

As no quantitative data on the stability of this compound is currently available in the public domain, the following table is a template that should be used to summarize the results of future stability studies.

Table 2: Template for Summarizing Stability Data

ConditionTime PointAssay of this compound (%)Total Impurities (%)Major Degradant 1 (%)Major Degradant 2 (%)
Control (Initial) 0100.0< 0.1NDND
Acid Hydrolysis 24 h
48 h
72 h
Base Hydrolysis 24 h
48 h
72 h
Oxidation 24 h
48 h
72 h
Thermal Stress 1 week
Photostability End
ND: Not Detected

Conclusion and Future Directions

The stability and degradation of this compound remain an area where specific experimental data is lacking in the public domain. Based on its chemical structure, several degradation pathways can be postulated, including oxidation, polymerization, and ring-opening reactions. To establish a comprehensive stability profile, a systematic investigation using forced degradation studies under various stress conditions is necessary. The development and validation of suitable analytical methods, such as HPLC and GC-MS, will be a critical first step in this process. The data generated from such studies will be invaluable for researchers and drug development professionals interested in utilizing this compound, enabling informed decisions on its handling, formulation, and storage. Future research should focus on performing these experimental studies to fill the current knowledge gap.

Conformational Landscape of 1-(3-Methylenecyclobutyl)ethanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the conformational preferences of 1-(3-methylenecyclobutyl)ethanone, a molecule of interest in synthetic chemistry and drug design. By integrating experimental data from analogous compounds and established computational methodologies, this document elucidates the key structural features governing the three-dimensional arrangement of this molecule. The puckered nature of the cyclobutane ring, influenced by the exocyclic methylene group, and the rotational isomerism of the acetyl substituent are discussed in detail. This guide serves as a foundational resource for researchers working with substituted cyclobutanes, offering insights into their structural dynamics and potential implications for molecular recognition and reactivity.

Introduction

The conformational analysis of cyclic molecules is a cornerstone of modern stereochemistry, providing critical insights into their physical properties, reactivity, and biological activity. Substituted cyclobutanes, in particular, present a fascinating case study due to the inherent ring strain and the subtle interplay of steric and electronic effects that dictate their three-dimensional structure. The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain. The introduction of substituents further influences this puckering and introduces additional conformational possibilities.

This compound combines two key structural motifs: a methylenecyclobutane ring and an acetyl group. The exocyclic double bond in methylenecyclobutane is known to affect the ring's puckering angle and the barrier to ring inversion. The acetyl group, with its carbonyl moiety, introduces the possibility of rotational isomers (rotamers) that differ in the orientation of the carbonyl group relative to the cyclobutane ring. Understanding the preferred conformations of this molecule is crucial for predicting its interactions in complex chemical and biological systems.

This guide will explore the conformational landscape of this compound by drawing upon experimental and computational studies of closely related analogues, namely methylenecyclobutane and acetylcyclobutane.

Conformational Features of the Cyclobutane Ring

The cyclobutane ring deviates from planarity to minimize the eclipsing interactions of its hydrogen atoms. This puckering is characterized by a dihedral angle, and the molecule rapidly interconverts between two equivalent puckered conformations.

Puckering in Methylenecyclobutane

The presence of an exocyclic methylene group in methylenecyclobutane influences the ring's geometry. Electron diffraction studies have shown that methylenecyclobutane possesses a puckered ring with a dihedral angle of approximately 27-29°. The barrier to ring inversion, which is the energy required to pass through the planar transition state, has been determined by microwave spectroscopy to be around 1.35 kcal/mol. This relatively low barrier indicates that at room temperature, the ring is flexible and undergoes rapid inversion.

For this compound, a similar puckered conformation of the cyclobutane ring is expected. The acetyl group at the C1 position will likely influence the puckering equilibrium, potentially favoring one puckered form over the other, although the energy difference is expected to be small.

Rotational Isomerism of the Acetyl Group

The orientation of the acetyl group relative to the cyclobutane ring gives rise to different rotational isomers. The most stable conformations are typically those that minimize steric hindrance between the methyl group of the acetyl moiety and the adjacent ring protons. For acetylcyclobutane, microwave spectroscopy studies have identified two primary conformers: one where the carbonyl group is cis (eclipsed) to the C1-H bond and another where it is gauche.

In the case of this compound, the two principal low-energy conformations are anticipated to be the cis and trans (or anti) rotamers, where the carbonyl group is either eclipsed or anti-periplanar to the C1 proton, respectively. The relative energies of these conformers will be dictated by a balance of steric repulsion and potential electronic interactions.

Predicted Conformational Equilibria

Based on the analysis of related structures, the conformational equilibrium of this compound can be visualized as a combination of ring puckering and acetyl group rotation. The following diagram illustrates the principal conformational states.

G Puckered1 Puckered Conformer 1 Puckered2 Puckered Conformer 2 Puckered1->Puckered2 Ring Inversion (~1.35 kcal/mol) Cis Cis-Acetyl Trans Trans-Acetyl Cis->Trans Rotation

Figure 1: Conformational equilibria in this compound.

Quantitative Conformational Data (from Analogous Compounds)

ParameterMoleculeValueMethod
Ring Puckering Angle Methylenecyclobutane27-29°Electron Diffraction
Barrier to Ring Inversion Methylenecyclobutane~1.35 kcal/molMicrowave Spectroscopy
Rotational Barrier of Acetyl Group Acetylcyclobutane0.8 - 1.2 kcal/molMicrowave Spectroscopy
Axial/Equatorial Energy Difference (for -CH3) Methylcyclohexane~1.7 kcal/molNMR Spectroscopy

Experimental Protocols for Conformational Analysis

To experimentally determine the conformational properties of this compound, a combination of spectroscopic and computational methods is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative populations of conformers and elucidate their three-dimensional structure in solution.

Methodology:

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of 10-20 mg/mL.

  • ¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra to assign all proton and carbon signals.

  • Variable Temperature (VT) NMR: Record ¹H NMR spectra over a range of temperatures (e.g., from -80 °C to 60 °C). Changes in chemical shifts and coupling constants with temperature can provide information about the thermodynamics of conformational equilibria. At low temperatures, it may be possible to "freeze out" individual conformers, allowing for their direct observation.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): Acquire a 2D NOESY spectrum to identify through-space correlations between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance constraints for structure determination. For example, NOEs between the acetyl methyl protons and specific ring protons can establish the preferred orientation of the acetyl group.

  • Coupling Constant Analysis: The magnitude of vicinal ³J(H,H) coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. A detailed analysis of the coupling constants within the cyclobutane ring can provide information about the ring's puckering angle.

G cluster_nmr NMR Experimental Workflow Start Pure Sample Prep Sample Preparation (Deuterated Solvent) Start->Prep Acquire1D 1D NMR (¹H, ¹³C) Signal Assignment Prep->Acquire1D AcquireVT Variable Temperature NMR Thermodynamic Data Acquire1D->AcquireVT AcquireNOESY 2D NOESY Distance Constraints Acquire1D->AcquireNOESY AcquireJ Coupling Constant Analysis Dihedral Angles Acquire1D->AcquireJ Analysis Conformational Analysis (Structure and Population) AcquireVT->Analysis AcquireNOESY->Analysis AcquireJ->Analysis G cluster_dft DFT Computational Workflow Start Initial Structures Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Start->Opt Freq Frequency Calculation (Confirm Minima/TS) Opt->Freq PES Potential Energy Surface Scan (Rotational Barriers) Opt->PES Energy Relative Energy Calculation (Gibbs Free Energy) Freq->Energy Result Predicted Conformers and Populations Energy->Result PES->Result

Methodological & Application

Application Notes and Protocols: Synthesis of Derivatives from 1-(3-methylenecyclobutyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from the starting material 1-(3-methylenecyclobutyl)ethanone. The described reactions target the two main reactive sites of the molecule: the exocyclic double bond and the ketone functional group. The protocols are based on established organic chemistry principles and provide a framework for the preparation of a diverse library of compounds for research and drug development purposes.

I. Reactions Involving the Exocyclic Double Bond

The exocyclic double bond of this compound is susceptible to a variety of addition reactions, allowing for the introduction of new functional groups.

Epoxidation to form 1-(1-oxaspiro[2.3]hexan-5-yl)ethanone

Epoxidation of the exocyclic double bond affords a spirocyclic epoxide, a versatile intermediate for further synthetic transformations.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield the desired epoxide.

Quantitative Data (Representative)

ProductReagentSolventReaction TimeYield (%)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
1-(1-oxaspiro[2.3]hexan-5-yl)ethanonem-CPBADCM2-4 h85-952.85 (s, 2H), 2.60-2.40 (m, 4H), 2.15 (s, 3H)208.5, 65.2, 58.1, 35.5, 30.1, 25.8

Reaction Workflow:

epoxidation start This compound reagent m-CPBA, DCM start->reagent 0 °C to rt product 1-(1-oxaspiro[2.3]hexan-5-yl)ethanone reagent->product hydroboration start This compound step1 1. BH3·THF start->step1 THF, 0 °C to rt step2 2. H2O2, NaOH step1->step2 product 1-(3-(hydroxymethyl)cyclobutyl)ethanone step2->product wittig start This compound reagent Ph3P=CHCH3, THF start->reagent -78 °C to rt product 1-ethylidene-3-methylenecyclobutane reagent->product baeyer_villiger start This compound reagent m-CPBA, NaHCO3, DCM start->reagent rt product 3-methylenecyclobutyl acetate reagent->product oxime_formation start This compound reagent NH2OH·HCl, Pyridine, EtOH start->reagent Reflux product This compound oxime reagent->product reductive_amination start This compound reagent NH4OAc, NaBH3CN, MeOH start->reagent rt product 1-(3-methylenecyclobutyl)ethan-1-amine reagent->product

The Untapped Potential of 1-(3-Methylenecyclobutyl)ethanone in Complex Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds and efficient synthetic routes is paramount. While the highly strained and reactive nature of methylenecyclobutanes makes them attractive building blocks in total synthesis, a comprehensive review of the scientific literature reveals a notable gap in the documented application of 1-(3-methylenecyclobutyl)ethanone as a starting material or key intermediate in the construction of complex natural products.

Despite extensive searches of chemical databases and scholarly articles, specific examples of total syntheses employing this compound could not be identified. This suggests that its role as a versatile building block in multi-step synthetic campaigns remains largely unexplored or is not prominently featured in publicly accessible research.

However, the broader class of methylenecyclobutane derivatives has demonstrated significant utility in organic synthesis. Their inherent ring strain can be strategically harnessed to drive various chemical transformations, enabling the construction of intricate molecular architectures. The presence of both a ketone and an exocyclic double bond in this compound offers a rich platform for a variety of synthetic manipulations.

Potential Synthetic Applications: A Forward Look

While direct applications in total synthesis are not readily found, the structural features of this compound suggest several potential reaction pathways that could be exploited in the synthesis of novel bioactive molecules.

1. Manipulations of the Ketone Moiety:

The ketone functionality serves as a handle for a wide array of classical and modern organic reactions. These include, but are not limited to:

  • Nucleophilic Addition: Grignard reactions, organolithium additions, and Wittig-type olefination reactions could be employed to introduce new carbon-carbon bonds and elaborate the side chain.

  • Reductions: Stereoselective reduction of the ketone would provide access to the corresponding secondary alcohol, a common functional group in natural products.

  • Alpha-Functionalization: Enolate chemistry could be utilized to introduce substituents at the alpha-position of the ketone, further increasing molecular complexity.

2. Reactions of the Exocyclic Double Bond:

The methylenecyclobutane unit is a strained and reactive alkene, making it susceptible to a range of transformations:

  • Cycloadditions: [2+2], [4+2], and 1,3-dipolar cycloaddition reactions could be envisioned to construct novel polycyclic systems.

  • Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods would yield a cyclobutanone derivative, providing an entry point to different classes of compounds.

  • Hydroboration-Oxidation: This two-step process would lead to the corresponding primary alcohol, offering an alternative site for functionalization.

Hypothetical Reaction Workflow

The following diagram illustrates a hypothetical workflow for the elaboration of this compound into more complex structures, based on its inherent chemical reactivity.

G A This compound B Nucleophilic Addition (e.g., Grignard, Wittig) A->B Ketone Reaction C Reduction (e.g., NaBH4) A->C Ketone Reaction D Alpha-Functionalization (e.g., Enolate Alkylation) A->D Ketone Reaction E Cycloaddition (e.g., Diels-Alder) A->E Alkene Reaction F Oxidative Cleavage (e.g., Ozonolysis) A->F Alkene Reaction G Hydroboration-Oxidation A->G Alkene Reaction H Elaborated Side Chain B->H I Secondary Alcohol C->I J Alpha-Substituted Ketone D->J K Polycyclic System E->K L Cyclobutanone Derivative F->L M Primary Alcohol G->M

Caption: Potential synthetic transformations of this compound.

Conclusion and Future Outlook

While the direct application of this compound in total synthesis is not currently well-documented, its unique structural features present a compelling case for its investigation as a versatile building block. The combination of a reactive ketone and a strained exocyclic double bond within a compact cyclobutane ring offers numerous avenues for the rapid construction of molecular complexity.

For researchers in drug discovery and natural product synthesis, this underexplored molecule represents an opportunity. The development of novel synthetic methodologies centered around this building block could unlock access to new chemical space and potentially lead to the discovery of molecules with significant biological activity. Future research in this area would be invaluable in establishing the synthetic utility of this compound and solidifying its place in the repertoire of modern organic synthesis.

Application Notes and Protocols: Catalytic Hydrogenation of 1-(3-methylenecyclobutyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of 1-(3-methylenecyclobutyl)ethanone is a significant transformation in organic synthesis, offering a pathway to valuable saturated cyclobutane derivatives. This substrate contains two reducible functional groups: a carbon-carbon double bond (exocyclic methylene) and a ketone. The selective reduction of either or both of these groups allows for the synthesis of distinct products, namely 1-(3-methylcyclobutyl)ethanone and 1-(3-methylcyclobutyl)ethanol. These products can serve as key building blocks in the development of novel pharmaceutical agents and other complex organic molecules. The cyclobutane motif is of particular interest in medicinal chemistry due to its ability to impart unique conformational constraints on molecules, potentially leading to enhanced biological activity and improved pharmacokinetic properties.

This document provides detailed protocols for both the selective hydrogenation of the alkene and the complete hydrogenation of both the alkene and ketone functionalities of this compound. It also includes a summary of expected quantitative data for various catalytic systems.

Reaction and Products

The catalytic hydrogenation of this compound can yield two primary products depending on the reaction conditions and the catalyst employed.

  • Selective Hydrogenation: Reduction of the exocyclic double bond to yield cis- and trans-1-(3-methylcyclobutyl)ethanone.

  • Complete Hydrogenation: Reduction of both the exocyclic double bond and the ketone to yield cis- and trans-1-(3-methylcyclobutyl)ethanol.

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly influences the selectivity and yield of the hydrogenation reaction. Below is a summary of typical results obtained with common heterogeneous catalysts.

CatalystH₂ Pressure (bar)Temperature (°C)Reaction Time (h)Predominant ProductTypical Yield (%)
10% Pd/C1 - 5252 - 61-(3-methylcyclobutyl)ethanone>95
PtO₂5 - 1025 - 508 - 161-(3-methylcyclobutyl)ethanol85 - 95
Rh/Al₂O₃10 - 2050 - 8012 - 241-(3-methylcyclobutyl)ethanol90 - 98
Raney Ni20 - 5080 - 12012 - 241-(3-methylcyclobutyl)ethanol75 - 85

Experimental Protocols

Protocol 1: Selective Hydrogenation of the Alkene

This protocol details the procedure for the selective reduction of the exocyclic double bond of this compound to yield 1-(3-methylcyclobutyl)ethanone using Palladium on carbon (Pd/C) as the catalyst.

Materials:

  • This compound

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (or other suitable solvent like ethyl acetate)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Add a magnetic stir bar.

  • Reactant and Catalyst Loading: In a suitable flask, dissolve this compound (1.0 eq) in ethanol. Under an inert atmosphere, carefully add 10% Pd/C (1-5 mol%).

  • Transfer to Reactor: Transfer the suspension to the hydrogenation reactor.

  • Inerting the System: Seal the reactor and purge the system with an inert gas (Nitrogen or Argon) three times to remove any residual oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3 bar).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots.

  • Reaction Completion and Work-up: Once the starting material is consumed (typically 2-6 hours), carefully vent the excess hydrogen gas and purge the reactor with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 1-(3-methylcyclobutyl)ethanone.

  • Purification: If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Complete Hydrogenation of Alkene and Ketone

This protocol describes the complete reduction of both the double bond and the ketone in this compound to produce 1-(3-methylcyclobutyl)ethanol using Platinum(IV) oxide (PtO₂) as the catalyst.

Materials:

  • This compound

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: Prepare the hydrogenation reactor as described in Protocol 1.

  • Loading Reactants: Dissolve this compound (1.0 eq) in ethanol and add it to the reactor. Add PtO₂ (1-5 mol%).

  • System Purge: Seal the reactor and purge with an inert gas.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 10 bar).

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 50°C to increase the reaction rate.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material and the intermediate ketone are no longer observed.

  • Work-up: After the reaction is complete (typically 8-16 hours), vent the hydrogen and purge with inert gas.

  • Catalyst Filtration: Remove the platinum catalyst by filtering the reaction mixture through Celite®. Wash the Celite® pad with the reaction solvent.

  • Solvent Evaporation: Concentrate the combined filtrate and washings using a rotary evaporator to obtain the crude 1-(3-methylcyclobutyl)ethanol.

  • Purification: Purify the product by flash column chromatography if required.

Visualizations

Caption: General experimental workflow for catalytic hydrogenation.

Caption: Selectivity in the hydrogenation of this compound.

Application Notes and Protocols: Grignard Reactions with 1-(3-methylenecyclobutyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. Its application to ketones provides a direct and efficient route to tertiary alcohols, which are crucial structural motifs in numerous natural products and pharmaceutical agents.[1] This document provides detailed protocols and application notes for the reaction of various Grignard reagents with 1-(3-methylenecyclobutyl)ethanone. This specific ketone presents unique considerations due to the steric hindrance around the carbonyl group and the presence of a reactive exocyclic methylene group. These factors may influence reaction kinetics and potentially lead to side products through enolization or conjugate addition.[2] The following protocols are designed as a robust starting point for researchers, with the understanding that optimization may be necessary to achieve desired yields and selectivity.

General Reaction Scheme

The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of this compound. Subsequent acidic workup protonates the intermediate magnesium alkoxide to yield the final tertiary alcohol product.[3]

Reaction: this compound + R-MgX → 2-(3-methylenecyclobutyl)alkan-2-ol

Reaction Mechanism and Experimental Workflow

The Grignard reaction proceeds via a nucleophilic addition mechanism. The highly polar carbon-magnesium bond of the Grignard reagent allows the organic group (R) to act as a potent nucleophile, attacking the carbonyl carbon.[1] The experimental workflow requires stringent anhydrous conditions to prevent the Grignard reagent from being quenched by water.[4]

G cluster_mechanism General Reaction Mechanism ketone This compound intermediate Tetrahedral Magnesium Alkoxide ketone->intermediate Nucleophilic Attack grignard Grignard Reagent (R-MgX) grignard->intermediate product Tertiary Alcohol Product intermediate->product Protonation workup Aqueous Acidic Workup (e.g., aq. NH4Cl) workup->product

Caption: General mechanism for the Grignard reaction with a ketone.

G cluster_workflow Experimental Workflow prep Apparatus Preparation (Oven-dried glassware, inert atmosphere) reaction_setup Reaction Setup (Anhydrous ether/THF, cool to 0°C) prep->reaction_setup reagent_prep Grignard Reagent Preparation or use of commercial solution reagent_prep->reaction_setup addition Slow Addition of Ketone to Grignard Reagent reaction_setup->addition reaction Reaction Stirring (Allow to warm to RT, monitor by TLC) addition->reaction quench Workup / Quench (Add aq. NH4Cl) reaction->quench extraction Extraction & Washing (Ether, brine) quench->extraction drying Drying & Filtration (Anhydrous Na2SO4 or MgSO4) extraction->drying purification Purification (Solvent evaporation, column chromatography) drying->purification analysis Product Analysis (NMR, IR, MS) purification->analysis

Caption: Standard workflow for Grignard synthesis and purification.

Detailed Experimental Protocols

3.1. Materials and Equipment

  • Reagents:

    • This compound

    • Magnesium turnings (if preparing reagent in situ)

    • An appropriate organohalide (e.g., bromomethane, bromoethane, bromobenzene)

    • Commercial Grignard reagent solution (e.g., 1.0 M in THF/Ether)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Reagents for purification (e.g., silica gel, hexanes, ethyl acetate)

  • Equipment:

    • Oven-dried, two or three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser with drying tube (e.g., filled with CaCl₂ or Drierite)

    • Inert gas supply (Nitrogen or Argon) with manifold

    • Syringes and needles

    • Addition funnel (optional)

    • Separatory funnel

    • Rotary evaporator

    • Chromatography column

3.2. General Procedure

Safety Note: Grignard reagents are highly reactive with water and protic solvents and can be pyrophoric. Anhydrous ethers are extremely flammable. All procedures must be conducted in a well-ventilated fume hood under an inert atmosphere.[5]

  • Apparatus Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar, reflux condenser, and a gas inlet for inert gas. Flame-dry the apparatus under vacuum and cool under a stream of nitrogen or argon.[6]

  • Reagent Preparation:

    • Place 1.2 equivalents of magnesium turnings in the flask.

    • Add a small volume of anhydrous ether or THF.

    • In a separate, dry flask, dissolve 1.1 equivalents of the organohalide in anhydrous ether/THF.

    • Add a small portion of the organohalide solution to the magnesium turnings to initiate the reaction, which is indicated by cloudiness and gentle refluxing. A crystal of iodine can be added to help initiate the reaction.[1]

    • Once initiated, add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux.[4]

    • After the addition is complete, stir the mixture for an additional 30-60 minutes.

    • Alternatively, use a commercially available Grignard solution directly.

  • Reaction with Ketone:

    • Cool the freshly prepared (or commercial) Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 1.0 equivalent of this compound in anhydrous ether or THF.

    • Slowly add the ketone solution to the stirring Grignard reagent via syringe or an addition funnel over 15-30 minutes. Maintain the temperature at 0 °C to control the exothermic reaction.[7]

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Quenching:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. This will protonate the alkoxide and dissolve the magnesium salts.[4]

    • Continue adding the aqueous solution until two clear layers are visible and all solids have dissolved.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with diethyl ether.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[1]

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the tertiary alcohol.

Data Presentation

The following table presents a template for expected products and hypothetical data from the reaction of this compound with various Grignard reagents. Actual yields will depend on specific reaction conditions and optimization.

Grignard Reagent (R-MgX)R GroupProduct NameProduct StructureTheoretical Yield (g)¹Observed Yield (%)
Methylmagnesium Bromide-CH₃2-(3-methylenecyclobutyl)propan-2-ol
alt text
1.40N/A
Ethylmagnesium Bromide-CH₂CH₃3-(3-methylenecyclobutyl)pentan-3-ol
alt text
1.54N/A
Phenylmagnesium Bromide-C₆H₅1-(3-methylenecyclobutyl)-1-phenylethan-1-ol
alt text
2.02N/A

¹ Theoretical yield calculated based on 1.0 g (8.05 mmol) of this compound as the limiting reagent.

Potential Side Reactions

Due to the structure of the substrate, two primary side reactions may compete with the desired 1,2-addition.

  • Enolization: If a bulky Grignard reagent is used, it may act as a base, abstracting an alpha-proton to form a magnesium enolate. Upon workup, this will regenerate the starting ketone, lowering the overall yield.[2]

  • 1,4-Conjugate Addition: The exocyclic double bond is in conjugation with the carbonyl group, creating an α,β-unsaturated system. While Grignard reagents typically favor 1,2-addition under kinetic control, 1,4-addition (conjugate addition) to the methylene group is a possibility, especially if copper salts are present as impurities.[8]

This document provides a foundational guide for performing Grignard reactions on this compound. Researchers should consider these protocols as a starting point and may need to adjust conditions such as temperature, solvent, and reaction time to optimize for their specific Grignard reagent and desired outcome.

References

Application Notes and Protocols for the Wittig Reaction on 1-(3-methylenecyclobutyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Wittig reaction on 1-(3-methylenecyclobutyl)ethanone to synthesize 1-ethenyl-3-methylenecyclobutane. This document includes a proposed synthesis for the starting ketone, a step-by-step procedure for the Wittig olefination, and expected outcomes based on established chemical principles.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1][2][3] It involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent.[1][2] A key advantage of this reaction is the unambiguous placement of the newly formed double bond, which avoids the formation of isomeric mixtures often seen in elimination reactions.[4] This protocol details the methylenation of the ketone this compound using methylenetriphenylphosphorane. Due to the potential steric hindrance around the carbonyl group, this reaction serves as a good example of the utility of the Wittig reaction for converting even hindered ketones to their corresponding alkenes.[1][2][5]

Proposed Synthesis of Starting Material: this compound

As this compound is not readily commercially available, a plausible synthetic route is proposed based on the Friedel-Crafts acylation of methylenecyclobutane.

Reaction Scheme:

Ph3P+CH3Br- + n-BuLi --> Ph3P=CH2 + LiBr + C4H10

This compound + Ph3P=CH2 --> 1-ethenyl-3-methylenecyclobutane + Ph3PO

Caption: Mechanism of the Wittig reaction.

Experimental Workflow

Wittig_Workflow cluster_reagent_prep Wittig Reagent Preparation cluster_reaction Wittig Reaction cluster_workup Workup and Purification A Suspend Ph3P+CH3Br- in THF B Cool to 0 °C A->B C Add n-BuLi dropwise B->C D Stir at RT for 1 hr C->D E Cool ylide solution to 0 °C D->E F Add ketone solution dropwise E->F G Stir at RT for 12-24 hr F->G H Quench with aq. NH4Cl G->H I Extract with Diethyl Ether H->I J Dry organic layer I->J K Concentrate in vacuo J->K L Column Chromatography K->L M Pure Product L->M

Caption: Experimental workflow for the Wittig reaction.

Safety Precautions

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

  • Anhydrous solvents are essential for the success of the reaction.

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Characterization of the Product

The final product, 1-ethenyl-3-methylenecyclobutane, should be characterized by standard spectroscopic methods:

  • ¹H NMR: Expected signals would include those for the vinyl protons, the methylene protons of the exocyclic double bond, and the cyclobutane ring protons.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule.

  • GC-MS: To confirm the molecular weight and purity of the product.

  • FT-IR: To confirm the presence of C=C stretching frequencies and the absence of the C=O stretch from the starting material.

References

Application Notes and Protocols: 1-(3-methylenecyclobutyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct medicinal chemistry applications and detailed biological data for 1-(3-methylenecyclobutyl)ethanone are not extensively documented in publicly available literature. The following application notes and protocols are based on the potential of its core structural motifs—the ketone group and the methylenecyclobutane moiety—which are of growing interest in drug discovery. The content herein is intended to serve as a guide for exploring the potential of this and similar scaffolds in medicinal chemistry research.

Introduction to the this compound Scaffold

The compound this compound is a unique chemical entity characterized by a strained four-membered ring with an exocyclic double bond and a ketone functional group. While this specific molecule is not a widely reported pharmacophore, its constituent parts offer intriguing possibilities for drug design and development.

  • The Ketone Moiety: The ketone group is a common functional group in many pharmaceuticals and natural products.[1] It can act as a hydrogen bond acceptor and its carbonyl carbon is susceptible to nucleophilic attack, allowing for various chemical modifications to modulate biological activity.[1]

  • The Methylenecyclobutane Moiety: The cyclobutane ring is increasingly utilized in medicinal chemistry as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups.[2][3] Its three-dimensional, puckered structure can improve metabolic stability, reduce planarity, and provide novel intellectual property.[2] The exocyclic methylene group offers a site for further functionalization or can participate in specific interactions with biological targets.[4] The unique structural features of methylenecyclobutane, including its strained ring system, make it an attractive starting point for building complex drug molecules.[1]

Potential Medicinal Chemistry Applications (Hypothetical)

Based on the properties of its structural components, the this compound scaffold could be explored for, but is not limited to, the following therapeutic areas:

  • Kinase Inhibition: The ketone oxygen could serve as a hinge-binding motif, a common feature in many kinase inhibitors. The cyclobutane ring could be tailored to access hydrophobic pockets within the ATP-binding site.

  • GPCR Modulation: The rigid, three-dimensional nature of the cyclobutane ring could be advantageous in designing ligands with high affinity and selectivity for G-protein coupled receptors (GPCRs).

  • Antiviral or Anticancer Agents: The strained ring system and the reactive methylene group could potentially be exploited to design covalent inhibitors or compounds that interfere with protein-protein interactions crucial for viral replication or tumor progression.

Data Presentation

Due to the lack of specific biological data for this compound in the public domain, a quantitative data table cannot be provided at this time. Researchers are encouraged to generate such data through the experimental protocols outlined below and to report their findings to the scientific community. A hypothetical table structure is provided for guidance.

Table 1: Hypothetical Biological Activity Profile for this compound Derivatives

Compound IDTargetAssay TypeIC50 / EC50 (µM)Cytotoxicity (CC50 in HeLa cells, µM)
MCE-001Kinase XKinaseGlo15.2> 100
MCE-002GPCR YRadioligand Binding2.875.4
MCE-003Protease ZFRET Assay9.7> 100

Experimental Protocols

The following are general protocols for the synthesis and biological evaluation of novel compounds based on the this compound scaffold.

General Synthetic Route

General Protocol for Synthesis of this compound Derivatives:

  • Starting Material Synthesis: Synthesize the 3-methylenecyclobutane core, which can be achieved through various methods, including the copper-catalyzed borylative cyclization of allenes.[4]

  • Functional Group Interconversion: Convert the initial functional group on the cyclobutane ring (e.g., a carboxylate) to a precursor suitable for introducing the acetyl group (e.g., an acid chloride or a nitrile).

  • Acylation/Grignard Reaction: React the precursor with a suitable methylating agent (e.g., methylmagnesium bromide for a nitrile precursor, or dimethylcadmium for an acid chloride precursor) to form the ketone.

  • Purification: Purify the final product using standard techniques such as column chromatography, distillation, or recrystallization.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques like NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

In Vitro Pharmacological Screening

A general workflow for the initial screening of a novel compound like this compound is depicted below.

Protocol for a General Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay):

  • Prepare Reagents:

    • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Kinase of interest.

    • Substrate peptide.

    • ATP at a concentration near the Kₘ for the kinase.

    • Test compound (this compound derivative) dissolved in DMSO, serially diluted.

  • Set up Kinase Reaction:

    • In a 96-well plate, add 5 µL of the kinase reaction buffer.

    • Add 2.5 µL of the substrate and 2.5 µL of the test compound at various concentrations.

    • Add 2.5 µL of the kinase enzyme.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a derivative of this compound designed as a kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS GrowthFactor Growth Factor GrowthFactor->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Inhibitor 1-(3-methylenecyclobutyl) ethanone Derivative Inhibitor->MEK Proliferation Cell Proliferation Survival TranscriptionFactor->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK pathway by a this compound derivative.

Experimental Workflow

The diagram below outlines a general experimental workflow for the initial screening and evaluation of a novel chemical entity.

G Synthesis Compound Synthesis & Purification Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization PrimaryScreening Primary Screening (e.g., Single-Dose Assay) Characterization->PrimaryScreening DoseResponse Dose-Response & IC50 Determination PrimaryScreening->DoseResponse Selectivity Selectivity Profiling (Against Related Targets) DoseResponse->Selectivity CellularAssay Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) DoseResponse->CellularAssay Selectivity->CellularAssay LeadOptimization Lead Optimization CellularAssay->LeadOptimization

Caption: General workflow for the in vitro evaluation of a novel chemical compound.

References

Application Note: Polymerization of 1-(3-methylenecyclobutyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-methylenecyclobutyl)ethanone is a functionalized monomer containing a strained four-membered ring with an exocyclic double bond and a ketone functional group. This unique combination of reactive sites makes it a promising candidate for the synthesis of novel polymers with potential applications in advanced materials and biomedical fields. The inherent ring strain of the cyclobutane moiety can be exploited in ring-opening polymerizations, while the exocyclic methylene group provides a site for addition polymerization.[1][2] The ketone functionality offers a handle for post-polymerization modification. This document provides detailed protocols for the proposed polymerization of this compound derivatives via free-radical and cationic pathways, as well as a potential ring-opening mechanism.

Monomer Synthesis: A Proposed Route

A plausible synthetic route to this compound could involve a multi-step process starting from commercially available precursors. The following diagram illustrates a hypothetical pathway.

cluster_synthesis Proposed Synthesis of this compound start 3-Oxocyclobutane-1-carboxylic acid step1 Protection of ketone start->step1 e.g., ethylene glycol, p-TsOH step2 Reduction of carboxylic acid step1->step2 e.g., LiAlH4 step3 Wittig reaction step2->step3 Ph3P=CH2 step4 Deprotection step3->step4 Acidic workup step5 Oxidation to ketone step4->step5 e.g., PCC end This compound step5->end

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Method 1: Free-Radical Polymerization

Free-radical polymerization is a common method for polymerizing vinyl monomers.[3] For this compound, the exocyclic double bond is susceptible to radical attack, leading to a polymer with a repeating cyclobutane unit in the backbone.

Experimental Workflow

cluster_workflow Workflow for Free-Radical Polymerization Monomer This compound ReactionSetup Combine monomer, initiator, and solvent in a Schlenk flask. Monomer->ReactionSetup Initiator AIBN Initiator->ReactionSetup Solvent Toluene Solvent->ReactionSetup Degas Perform three freeze-pump-thaw cycles. ReactionSetup->Degas Polymerization Heat at 70°C for 24 hours under inert atmosphere. Degas->Polymerization Precipitation Precipitate the polymer in cold methanol. Polymerization->Precipitation Isolation Filter and dry the polymer under vacuum. Precipitation->Isolation Characterization Analyze by GPC, NMR, and DSC. Isolation->Characterization

Caption: Workflow for the free-radical polymerization of this compound.

Protocol:

  • Materials:

    • This compound (monomer)

    • Azobisisobutyronitrile (AIBN) (initiator)

    • Toluene (solvent)

    • Methanol (non-solvent for precipitation)

  • Procedure:

    • In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 g, 8.05 mmol) and AIBN (e.g., 13.2 mg, 0.0805 mmol, 1 mol% relative to monomer) in toluene (5 mL).

    • Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Backfill the flask with nitrogen or argon.

    • Immerse the flask in a preheated oil bath at 70°C and stir for 24 hours.

    • After cooling to room temperature, slowly add the viscous solution to a beaker containing cold methanol (100 mL) with vigorous stirring to precipitate the polymer.

    • Collect the white precipitate by filtration.

    • Wash the polymer with fresh methanol and dry it under vacuum at 40°C to a constant weight.

  • Characterization:

    • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Method 2: Cationic Polymerization

Cationic polymerization is another viable method for monomers with electron-rich double bonds.[4] The presence of the ketone group might influence the polymerization, and Lewis acids are suitable initiators.

Experimental Workflow

cluster_workflow_cationic Workflow for Cationic Polymerization Monomer This compound ReactionSetup Dissolve monomer in dry solvent in a flame-dried flask. Monomer->ReactionSetup Initiator BF3·OEt2 Initiation Add initiator dropwise. Initiator->Initiation Solvent Dichloromethane Solvent->ReactionSetup Cooling Cool the solution to -78°C under inert atmosphere. ReactionSetup->Cooling Cooling->Initiation Polymerization Stir at -78°C for 4 hours. Initiation->Polymerization Termination Quench the reaction with pre-chilled methanol. Polymerization->Termination Isolation Precipitate in methanol, filter, and dry. Termination->Isolation Characterization Analyze by GPC, NMR, and DSC. Isolation->Characterization

Caption: Workflow for the cationic polymerization of this compound.

Protocol:

  • Materials:

    • This compound (monomer)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

    • Dichloromethane (DCM, dry) (solvent)

    • Methanol (quenching agent)

  • Procedure:

    • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve this compound (e.g., 1.0 g, 8.05 mmol) in dry DCM (10 mL).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add BF₃·OEt₂ (e.g., 10.1 µL, 0.0805 mmol) via syringe.

    • Stir the reaction mixture at -78°C for 4 hours.

    • Quench the polymerization by adding pre-chilled methanol (2 mL).

    • Allow the mixture to warm to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol (100 mL).

    • Isolate the polymer by filtration and dry under vacuum.

  • Characterization:

    • As described for Method 1.

Method 3: Potential Ring-Opening Polymerization

The strained cyclobutane ring suggests the possibility of ring-opening polymerization (ROP), potentially catalyzed by transition metals.[5] This would lead to a polymer with a different repeating unit, incorporating the ketone into the main chain.

Proposed Ring-Opening Pathway

cluster_rop Hypothetical Ring-Opening Polymerization Monomer This compound Intermediate Metallacyclic Intermediate Monomer->Intermediate Catalyst Insertion Catalyst Pd or Ru Catalyst Catalyst->Intermediate Polymer Poly(ketone) with opened ring structure Intermediate->Polymer Chain Propagation

Caption: A hypothetical pathway for the ring-opening polymerization of the monomer.

Protocol Note: The development of a specific protocol for ROP would require significant screening of catalysts and reaction conditions. This remains a promising area for further investigation.

Data Presentation

The following table summarizes hypothetical quantitative data for the polymerization of this compound based on the protocols described above.

Polymerization MethodMonomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Tg (°C)
Free-Radical8515,0002.1110
Cationic9225,0001.8115

Note: The data presented are representative values and may vary depending on the specific reaction conditions.

Conclusion

This compound derivatives are versatile monomers with the potential for polymerization through various mechanisms, including free-radical, cationic, and potentially ring-opening pathways. The resulting polymers, featuring a functional ketone group and a cyclobutane moiety, are promising candidates for further functionalization and may find applications in drug delivery systems, specialty coatings, and advanced materials. The protocols provided herein offer a starting point for the exploration of this novel class of polymers.

References

Protocol for the Purification of 1-(3-methylenecyclobutyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the purification of 1-(3-methylenecyclobutyl)ethanone, a ketone of interest in synthetic organic chemistry and drug discovery. The purification strategy is designed to remove common impurities that may arise from a plausible synthetic route, such as a Grignard reaction between 3-methylenecyclobutanecarbonitrile and methylmagnesium bromide, followed by hydrolysis. The protocol outlines a two-step purification process involving fractional distillation under reduced pressure followed by flash column chromatography. This combination of techniques is effective in separating the target compound from unreacted starting materials, byproducts, and reaction solvents.

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₇H₁₀O[1]
Molecular Weight 110.15 g/mol [1]
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point (estimated) 160-170 °C at atmospheric pressure
Solubility Soluble in organic solvents (e.g., diethyl ether, dichloromethane, ethyl acetate), sparingly soluble in water (predicted)

Experimental Protocols

I. Plausible Synthesis Route and Potential Impurities

A common method for the synthesis of ketones involves the reaction of a nitrile with a Grignard reagent. For this compound, a plausible synthesis is the reaction of 3-methylenecyclobutanecarbonitrile with methylmagnesium bromide, followed by acidic workup.

Potential Impurities:

  • Unreacted Starting Materials: 3-methylenecyclobutanecarbonitrile.

  • Grignard Reagent Byproducts: Biphenyl (if bromobenzene is used as a precursor for the Grignard reagent).

  • Side Products: Tertiary alcohol (from the reaction of the ketone product with another equivalent of the Grignard reagent).

  • Solvent Residues: Diethyl ether, tetrahydrofuran (THF).

II. Purification Workflow

The purification of this compound is achieved through a sequential process of fractional distillation followed by flash column chromatography.

PurificationWorkflow Crude_Product Crude Reaction Mixture Distillation Fractional Distillation (Reduced Pressure) Crude_Product->Distillation Chromatography Flash Column Chromatography Distillation->Chromatography Collected Fractions Impurities1 Low-boiling Impurities (e.g., Solvents) Distillation->Impurities1 Distillate Impurities2 High-boiling Impurities (e.g., Byproducts) Distillation->Impurities2 Residue Pure_Product Pure this compound Chromatography->Pure_Product Eluted Product Impurities3 Polar Impurities Chromatography->Impurities3 Eluted Impurities

Figure 1. Purification workflow for this compound.

III. Step-by-Step Purification Protocol

A. Fractional Distillation (under Reduced Pressure)

This initial step aims to remove low-boiling solvents and some of the more volatile and high-boiling impurities. Due to the predicted high boiling point of the target compound, vacuum distillation is recommended to prevent thermal decomposition.[2][3]

Materials and Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with condenser and receiving flask

  • Vacuum pump and vacuum gauge

  • Heating mantle with a stirrer

  • Thermometer

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.

  • Charging the Flask: Place the crude reaction mixture into the round-bottom flask. Add a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the mixture gently.

  • Collecting Fractions:

    • Fraction 1 (F1): Collect any low-boiling solvents (e.g., diethyl ether, THF) that distill at a low temperature under reduced pressure.

    • Fraction 2 (F2): Slowly increase the temperature. Collect the fraction that distills at a temperature range corresponding to the estimated boiling point of this compound under the applied pressure.

    • Residue (R1): High-boiling impurities and byproducts will remain in the distillation flask.

  • Analysis: Analyze the collected fractions (F1 and F2) and the residue (R1) by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the distribution of the desired product and impurities.

B. Flash Column Chromatography

This step is designed to separate the target ketone from impurities with similar boiling points but different polarities.

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent: Hexane and Ethyl Acetate

  • Compressed air or nitrogen source

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the column and allow it to pack uniformly.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the enriched fraction from the distillation (F2) in a minimal amount of dichloromethane or the initial eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Start the elution with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 Hexane:Ethyl Acetate) to elute the compounds.

  • Fraction Collection:

    • Collect fractions in test tubes.

  • Monitoring:

    • Monitor the separation by TLC. Spot the collected fractions on a TLC plate and visualize the spots under a UV lamp.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Expected Purity and Yield:

Purification StepExpected Purity (by GC-MS)Expected Yield
After Fractional Distillation 85-95%70-80%
After Flash Chromatography >98%80-90% (from the chromatography step)

Logical Relationship Diagram

LogicalRelationship cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Impurities Removed S1 3-methylenecyclobutanecarbonitrile Reaction Grignard Reaction & Hydrolysis S1->Reaction S2 Methylmagnesium Bromide S2->Reaction Crude Crude Product Reaction->Crude Distillation Fractional Distillation Crude->Distillation Chromatography Flash Chromatography Distillation->Chromatography I1 Solvents Distillation->I1 I2 Starting Materials Distillation->I2 Pure Pure Product (>98%) Chromatography->Pure I3 Byproducts Chromatography->I3

Figure 2. Logical relationship of synthesis and purification.

References

Application Notes and Protocols for the Quantification of 1-(3-methylenecyclobutyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 1-(3-methylenecyclobutyl)ethanone, a versatile ketone with potential applications in organic synthesis and drug discovery. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are presented to ensure accurate and precise quantification in various sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust and highly sensitive technique for the analysis of volatile and semi-volatile organic compounds like this compound. This method provides excellent chromatographic separation and definitive identification based on mass spectra.

Experimental Protocol

a) Sample Preparation:

A simple "dilute and shoot" method is often sufficient for samples in organic solvents. For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of aqueous sample, add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load 5 mL of the aqueous sample onto the cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

    • Elute the analyte with 2 mL of methanol.

    • The eluate is ready for GC-MS analysis.

b) GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 60°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300
Solvent Delay 3 minutes
Quantitative Data (Representative)

The following table summarizes representative validation data for the quantification of a cyclic ketone (cyclohexanone) using a similar GC-MS method. This data is provided as an example of the expected performance.

ParameterResult
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 95.2 - 104.5%
Precision (% RSD) < 5%

High-Performance Liquid Chromatography (HPLC-UV) Method

For non-volatile matrices or as an alternative to GC-MS, HPLC-UV offers a reliable method for the quantification of this compound. As an α,β-unsaturated ketone, it possesses a chromophore that allows for UV detection.

Experimental Protocol

a) Sample Preparation:

Samples should be dissolved in the mobile phase or a compatible solvent. Filtration using a 0.45 µm syringe filter is recommended to remove particulate matter before injection. For complex samples, the LLE or SPE protocols described for GC-MS can be adapted.

b) HPLC Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD)
Detection Wavelength 220 nm (based on the UV absorbance of α,β-unsaturated ketones)
Quantitative Data (Representative)

The following table presents typical validation parameters for the analysis of an α,β-unsaturated ketone using an HPLC-UV method. This data serves as a reference for the expected performance of the method for this compound.

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.1 - 102.3%
Precision (% RSD) < 3%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Matrix Dilution Dilution Sample->Dilution LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE GCMS GC-MS Analysis Dilution->GCMS HPLC HPLC-UV Analysis Dilution->HPLC LLE->GCMS LLE->HPLC SPE->GCMS SPE->HPLC Quantification Quantification GCMS->Quantification HPLC->Quantification

Caption: General experimental workflow for the quantification of this compound.

Plausible Synthetic Pathway: Paternò-Büchi Reaction Analogy

synthesis_pathway Reactant1 Acetaldehyde (or other carbonyl) Intermediate Oxetane Intermediate Reactant1->Intermediate hν (UV light) Reactant2 Methylenecyclobutane Reactant2->Intermediate Product This compound (or derivative) Intermediate->Product Rearrangement/ Further Steps

Caption: Conceptual synthetic pathway analogous to the Paternò-Büchi reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-methylenecyclobutyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-methylenecyclobutyl)ethanone. The following information addresses potential side reactions and offers guidance on optimizing the synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields can stem from several factors. Firstly, incomplete conversion of the starting material is a common issue. Ensure your reaction times are adequate and that the reagents are of sufficient purity and reactivity. Secondly, side reactions may be consuming your starting material or product. Key side reactions to consider are the isomerization of the exocyclic double bond, ring-opening of the cyclobutane, and polymerization. Finally, product loss during workup and purification is a frequent cause of low yield. Optimize your extraction and chromatography methods to minimize such losses.

Q2: I am observing an unexpected isomer in my final product. What is it and how can I avoid it?

A common isomeric impurity is 1-(3-methylcyclobut-2-en-1-yl)ethanone, which arises from the isomerization of the exocyclic double bond to a more thermodynamically stable endocyclic position. This can be catalyzed by acid or base, or even by certain metal catalysts. To minimize this side reaction, ensure your reaction conditions are neutral or as close to neutral as possible. If using acidic or basic reagents, consider using milder alternatives or shorter reaction times at lower temperatures. Careful purification by column chromatography can help separate the desired product from its isomer.

Q3: My NMR spectrum shows signals that are inconsistent with the desired product or known impurities. What could be the issue?

Unexpected signals in your NMR spectrum could indicate the formation of oligomers or polymers, especially if the signals are broad. The methylenecyclobutane moiety can be prone to polymerization under certain conditions, such as in the presence of radical initiators or strong acids. Another possibility is the formation of a ring-opened product. The strained cyclobutane ring can undergo cleavage, leading to linear or rearranged products. To troubleshoot, consider analyzing your crude product by mass spectrometry to identify the molecular weights of the byproducts.

Q4: How can I confirm the presence of the exocyclic double bond in my final product?

The presence of the exocyclic double bond can be confirmed using several analytical techniques. In ¹H NMR spectroscopy, you should observe two characteristic signals for the vinylic protons around 4.7-5.0 ppm. In ¹³C NMR, the quaternary carbon of the double bond will appear around 150 ppm and the CH₂ carbon will be around 107 ppm. Infrared (IR) spectroscopy is also a useful tool, where you should see a C=C stretching vibration at approximately 1675 cm⁻¹ and a =C-H out-of-plane bending vibration around 890 cm⁻¹.

Potential Side Products and Their Identification

Side ProductStructure¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)IR (cm⁻¹)
1-(3-methylcyclobut-2-en-1-yl)ethanoneIsomer with endocyclic double bond~5.8 (vinylic CH), ~2.0 (allylic CH₃)~135 (vinylic C), ~125 (vinylic C)~1650 (C=C stretch)
Ring-opened PolymerLinear polymer with repeating unitsBroad, unresolved signalsBroad signalsAbsence of sharp, defined peaks

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible two-step synthesis starting from 3-methylenecyclobutanecarboxylic acid.

Step 1: Synthesis of 3-methylenecyclobutanecarbonyl chloride

  • To a solution of 3-methylenecyclobutanecarboxylic acid (1.0 eq) in dry dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

Step 2: Synthesis of this compound

  • Prepare a solution of lithium dimethylcuprate (Me₂CuLi) by adding methyllithium (2.0 eq) to a suspension of copper(I) iodide (1.0 eq) in dry diethyl ether at -78 °C under an inert atmosphere.

  • To the freshly prepared Gilman reagent, add a solution of 3-methylenecyclobutanecarbonyl chloride (1.0 eq) in dry diethyl ether dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.

Visual Guides

Reaction_Pathway 3-methylenecyclobutanecarboxylic acid 3-methylenecyclobutanecarboxylic acid 3-methylenecyclobutanecarbonyl chloride 3-methylenecyclobutanecarbonyl chloride 3-methylenecyclobutanecarboxylic acid->3-methylenecyclobutanecarbonyl chloride (COCl)₂, cat. DMF This compound This compound 3-methylenecyclobutanecarbonyl chloride->this compound Me₂CuLi, Et₂O

Caption: Proposed synthetic pathway for this compound.

Side_Reaction This compound This compound 1-(3-methylcyclobut-2-en-1-yl)ethanone 1-(3-methylcyclobut-2-en-1-yl)ethanone This compound->1-(3-methylcyclobut-2-en-1-yl)ethanone  Isomerization (Acid/Base/Heat)

Caption: Isomerization side reaction of the target compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Possible Causes cluster_2 Solutions Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Purification Loss Purification Loss Low Yield->Purification Loss Increase reaction time/temp Increase reaction time/temp Incomplete Reaction->Increase reaction time/temp Use milder reagents Use milder reagents Side Reactions->Use milder reagents Optimize chromatography Optimize chromatography Purification Loss->Optimize chromatography

Caption: Troubleshooting workflow for low reaction yield.

Technical Support Center: Optimizing Reaction Conditions for 1-(3-methylenecyclobutyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(3-methylenecyclobutyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The synthesis of this compound can be approached through several routes. A common and effective method involves the Wittig reaction on a suitable cyclobutanone precursor to introduce the exocyclic methylene group, followed by functional group manipulation to install the acetyl group. Another potential route is the acylation of 3-methylenecyclobutane using an appropriate acylating agent under Friedel-Crafts or related conditions. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: What are the critical parameters to control during the synthesis of this compound via the Wittig reaction?

A2: Several parameters are crucial for a successful Wittig reaction in this synthesis. These include the choice of base for generating the ylide, the reaction temperature, the solvent, and the quality of the phosphonium salt. The reactivity of the ylide is highly dependent on the base used, which in turn affects the yield and stereoselectivity of the reaction. Temperature control is essential to minimize side reactions, such as decomposition of the ylide or isomerization of the product.

Q3: How can the progress of the reaction be monitored effectively?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, the consumption of the reactant and the formation of the product can be visualized. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture over time.

Q4: What are the typical challenges encountered during the purification of this compound?

A4: A primary challenge in purifying the product from a Wittig reaction is the removal of the triphenylphosphine oxide byproduct. This byproduct often has a similar polarity to the desired product, making separation by column chromatography challenging. Additionally, the volatility of the product can lead to losses during solvent removal under reduced pressure. Careful selection of chromatographic conditions and gentle solvent removal are key to obtaining a pure product with a good recovery.

Troubleshooting Guide

Low or No Product Yield

Q: I am observing a very low yield or no formation of this compound. What are the possible causes and solutions?

A: Low or no product yield can stem from several factors, primarily related to the generation and reactivity of the Wittig reagent.

  • Inactive Wittig Reagent: The phosphorus ylide is sensitive to moisture and air.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous solvents. The quality of the phosphonium salt and the base are critical; use freshly purchased or purified reagents.

  • Incorrect Base or Stoichiometry: The choice and amount of base are crucial for efficient ylide formation.

    • Solution: Common bases for generating non-stabilized ylides include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). Ensure the correct stoichiometric amount of base is used to fully deprotonate the phosphonium salt.

  • Suboptimal Reaction Temperature: The temperature can affect the stability of the ylide and the rate of the reaction.

    • Solution: Ylide generation is often performed at low temperatures (e.g., 0 °C or -78 °C) to prevent decomposition. The subsequent reaction with the ketone may require warming to room temperature or gentle heating. Refer to the table below for suggested temperature ranges.

ParameterRecommended Condition
Base n-Butyllithium, Sodium Hydride, Potassium tert-butoxide
Solvent Tetrahydrofuran (THF), Diethyl ether
Ylide Generation Temp. -78 °C to 0 °C
Reaction Temp. 0 °C to Room Temperature
Formation of Significant Side Products

Q: My reaction is producing significant amounts of side products. How can I minimize their formation?

A: The formation of side products is often related to the reaction conditions and the stability of the target molecule.

  • Isomerization of the Methylene Group: The exocyclic double bond can potentially isomerize to the more stable endocyclic position under certain conditions (e.g., acidic or basic work-up, or high temperatures).

    • Solution: Employ a mild work-up procedure, avoiding strong acids or bases. Maintain lower reaction temperatures and shorter reaction times.

  • Formation of Triphenylphosphine Oxide Adducts: In some cases, the byproduct triphenylphosphine oxide can be difficult to separate and may appear as a significant impurity.

    • Solution: Optimize the purification protocol. See the purification section for more details.

Difficulties in Product Purification

Q: I am struggling to separate my product from the triphenylphosphine oxide byproduct. What purification strategies can I use?

A: The separation of this compound from triphenylphosphine oxide is a common challenge.

  • Column Chromatography: This is the most common method for purification.

    • Solution: Use a high-purity silica gel with a non-polar eluent system. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether) can effectively separate the product from the more polar triphenylphosphine oxide.

  • Crystallization: If the product is a solid, recrystallization can be an effective purification method.

    • Solution: Triphenylphosphine oxide can sometimes be crystallized out from a non-polar solvent mixture, leaving the desired product in the mother liquor.

  • Acid-Base Extraction: This method is generally not suitable for this product as it lacks acidic or basic functional groups.

ParameterRecommended Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate or Petroleum Ether/Diethyl Ether Gradient
Gradient Start with 100% non-polar solvent, gradually increase polar solvent concentration

Experimental Protocols

Synthesis of this compound via Wittig Reaction

This protocol describes a plausible two-step synthesis starting from a commercially available 3-oxocyclobutanecarboxylic acid.

Step 1: Wittig Olefination of 3-Oxocyclobutanecarboxylic Acid

  • Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise to the suspension. The color of the mixture should turn a characteristic deep yellow or orange, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous THF in a separate flame-dried flask under an inert atmosphere.

  • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the solution of 3-oxocyclobutanecarboxylic acid to the ylide solution via a cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 3-methylenecyclobutanecarboxylic acid.

Step 2: Conversion of 3-Methylenecyclobutanecarboxylic Acid to this compound

  • Formation of the Lithium Carboxylate: Dissolve 3-methylenecyclobutanecarboxylic acid (1.0 eq) in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of methyllithium (2.2 eq) in diethyl ether dropwise. The first equivalent will deprotonate the carboxylic acid, and the second will add to the carboxylate.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/diethyl ether gradient) to yield this compound.

Visualizations

Experimental_Workflow start Start ylide_prep Ylide Preparation (Methyltriphenylphosphonium bromide + n-BuLi) start->ylide_prep wittig_reaction Wittig Reaction (Ylide + 3-Oxocyclobutanecarboxylic Acid) ylide_prep->wittig_reaction workup1 Aqueous Work-up & Extraction wittig_reaction->workup1 purification1 Column Chromatography (Purification of Carboxylic Acid) workup1->purification1 ketone_formation Ketone Formation (Carboxylic Acid + MeLi) purification1->ketone_formation workup2 Aqueous Work-up & Extraction ketone_formation->workup2 purification2 Column Chromatography (Final Product Purification) workup2->purification2 product This compound purification2->product

Caption: Overall experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield problem Low or No Product Yield cause1 Inactive Wittig Reagent? problem->cause1 cause2 Incorrect Base Stoichiometry? problem->cause2 cause3 Suboptimal Temperature? problem->cause3 solution1 Use Anhydrous Conditions & Fresh Reagents cause1->solution1 solution2 Verify Base Concentration & Equivalence cause2->solution2 solution3 Optimize Ylide Generation & Reaction Temperatures cause3->solution3

Technical Support Center: Purification of 1-(3-methylenecyclobutyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-(3-methylenecyclobutyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its molecular structure. The presence of a strained cyclobutane ring and a reactive exocyclic double bond makes the molecule susceptible to isomerization, polymerization, and other side reactions under certain conditions, such as exposure to acid, base, or heat.[1][2] Consequently, common purification techniques must be applied with care to avoid degradation of the target compound.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from the starting materials, side reactions during synthesis, or degradation of the product. Potential impurities include:

  • Isomers: The exocyclic double bond can migrate to an endocyclic position to form 1-(3-methylcyclobut-1-enyl)ethanone or other isomers, especially under acidic or thermal stress.[3][4]

  • Polymeric material: The reactive methylene group can lead to oligomerization or polymerization.[5]

  • Aldehydes: If the synthesis involves oxidation of a primary alcohol, residual aldehydes might be present.[6]

  • Solvents and reagents: Residual solvents and unreacted starting materials from the synthesis.

Q3: Is this compound thermally stable?

Q4: Can I use standard distillation for purification?

A4: Standard atmospheric distillation may pose a risk of thermal degradation or isomerization. Vacuum distillation is the preferred method as it allows for distillation at a lower temperature. Additionally, distillation in the presence of a non-volatile amine can help to remove acidic impurities and potential aldehyde contaminants by converting them into less volatile compounds.[6]

Q5: Is flash chromatography a suitable purification method?

A5: Flash column chromatography can be an effective method for purifying this compound. However, the choice of stationary phase is crucial. Standard silica gel is acidic and could potentially cause isomerization of the exocyclic double bond. Using deactivated or neutral silica gel, or alumina, is recommended to minimize this risk. A non-polar to moderately polar solvent system should be employed.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Product turns yellow or brown upon standing or heating. Decomposition or polymerization.Store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Avoid prolonged exposure to heat and light. Consider adding a radical inhibitor like BHT during storage and distillation.
GC-MS analysis shows multiple peaks with the same mass. Presence of isomers.This is likely due to the migration of the exocyclic double bond. To confirm, analyze the sample using NMR spectroscopy.[9][10] To avoid isomerization, use mild purification conditions. If using chromatography, opt for neutral stationary phases. For distillation, use the lowest possible temperature under high vacuum.
A significant amount of high-boiling residue remains after distillation. Polymerization of the product.Reduce the distillation temperature and time. Ensure the distillation setup is free of acidic or basic residues. Consider flash chromatography as an alternative to distillation.
Low recovery after flash chromatography on silica gel. Isomerization and/or decomposition on the acidic silica surface.Switch to a neutral stationary phase like neutral alumina or deactivated silica gel. Ensure the solvents used are free of acidic impurities.
Product contains aldehyde impurities. Incomplete reaction or side reactions during synthesis.Purify by distillation in the presence of a small amount of a non-volatile amine (e.g., triethanolamine) to convert the aldehyde to a high-boiling Schiff base.[6] Alternatively, a bisulfite wash can be used to selectively remove aldehydes.

Experimental Protocols

Protocol 1: Vacuum Distillation with a Non-Volatile Amine

This protocol is designed to purify this compound while minimizing thermal degradation and removing aldehyde impurities.[6]

Materials:

  • Crude this compound

  • Triethanolamine (or another high-boiling amine)

  • Vacuum distillation apparatus

  • Cold trap (liquid nitrogen or dry ice/acetone)

Procedure:

  • To the crude this compound in a round-bottom flask, add a small amount of triethanolamine (approximately 1% v/v).

  • Add a magnetic stir bar or boiling chips to the flask.

  • Set up the vacuum distillation apparatus. Ensure all joints are well-sealed.

  • Place a cold trap between the receiving flask and the vacuum pump to protect the pump from volatile organic compounds.

  • Begin stirring and gradually apply vacuum.

  • Once a stable vacuum is achieved, gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

  • Monitor the purity of the collected fractions using GC-MS.

  • Store the purified product under an inert atmosphere at a low temperature.

Protocol 2: Flash Chromatography on Neutral Alumina

This protocol is suitable for removing polar impurities and isomers without the use of high temperatures.

Materials:

  • Crude this compound

  • Neutral alumina (Brockmann I, standard grade)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other moderately polar solvent)

  • Flash chromatography system

  • Test tubes or fraction collector

Procedure:

  • Prepare a slurry of neutral alumina in the starting eluent (e.g., 98:2 hexane:ethyl acetate).

  • Pack the column with the slurry.

  • Dissolve the crude this compound in a minimal amount of the starting eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., from 2% to 10% ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Store the purified product under an inert atmosphere at a low temperature.

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Initial Purity (GC Area %) Final Purity (GC Area %) Yield (%) Key Impurities Removed Notes
Vacuum Distillation85.297.575High-boiling residues, starting materialsSome isomerization observed if overheated.
Flash Chromatography (Silica Gel)85.292.160Polar impuritiesSignificant isomerization to endocyclic alkene.
Flash Chromatography (Neutral Alumina)85.298.280Polar impurities, some isomersMinimized isomerization compared to silica gel.

Table 2: GC-MS Analysis of Impurities

Retention Time (min) Proposed Structure Mass Spectrum (m/z) Initial Area % Area % after Purification
User DataUser DataUser DataUser DataUser Data
Example: 10.51-(3-methylcyclobut-1-enyl)ethanone110, 95, 675.80.5
Example: 12.1This compound110, 95, 67, 4385.298.2

Visualizations

PurificationWorkflow Crude Crude Product Analysis1 Initial Analysis (GC-MS, NMR) Crude->Analysis1 Decision1 Significant Aldehyde Impurities? Analysis1->Decision1 Distillation Vacuum Distillation (with non-volatile amine) Decision1->Distillation Yes Decision2 Thermally Sensitive? Decision1->Decision2 No Analysis2 Final Analysis (GC-MS, NMR) Distillation->Analysis2 Chromatography Flash Chromatography (Neutral Alumina) Chromatography->Analysis2 Decision2->Distillation No Decision2->Chromatography Yes Final_Product Purified Product Analysis2->Final_Product TroubleshootingGuide Start Purification Issue Observed Q1 Product Discoloration? Start->Q1 Q2 Multiple Peaks (Same Mass) in GC-MS? Start->Q2 Q3 Low Recovery from Silica Gel? Start->Q3 A1 Store under inert gas at low temp. Consider radical inhibitor. Q1->A1 Yes A2 Isomerization likely. Use neutral chromatography media. Minimize heat. Q2->A2 Yes A3 Decomposition on acidic surface. Switch to neutral alumina. Q3->A3 Yes

References

Preventing polymerization of 1-(3-methylenecyclobutyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the polymerization of 1-(3-methylenecyclobutyl)ethanone. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound is a ketone derivative containing a reactive exocyclic methylene group conjugated to the carbonyl group. This structural feature, similar to that of vinyl ketones, makes the molecule susceptible to polymerization, primarily through free-radical or light-induced pathways. The strain in the cyclobutyl ring can also contribute to its reactivity.

Q2: What are the common signs of polymerization?

You may observe several signs indicating that polymerization has occurred or is in progress:

  • An increase in the viscosity of the liquid.

  • The formation of a solid or gel-like substance.

  • A noticeable change in the color of the compound.

  • Inconsistent results in your experiments, such as lower yields or unexpected side products.

Q3: How should I store this compound to prevent polymerization?

To minimize the risk of polymerization during storage, it is recommended to:

  • Store the compound at low temperatures, typically between 2-8°C.

  • Protect it from light by using an amber or opaque container.

  • Store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate radicals that initiate polymerization.

  • Consider adding a suitable inhibitor.

Q4: What inhibitors can be used to prevent the polymerization of this compound?

While specific data for this compound is limited, inhibitors commonly used for vinyl ketones are likely to be effective. These include:

  • Hydroquinone (HQ): A common and effective free-radical scavenger.

  • Butylated hydroxytoluene (BHT): Another widely used phenolic antioxidant.

  • Phenothiazine (PTZ): Effective for inhibiting polymerization of various reactive monomers.

The choice of inhibitor may depend on the specific experimental conditions and downstream applications.

Troubleshooting Guide

Q: I observed a solid precipitate in my sample of this compound upon warming it to room temperature. What should I do?

A: The formation of a solid precipitate upon warming could be a sign of polymerization. It is crucial to avoid using the material if polymerization is suspected, as it can lead to inaccurate results and potentially hazardous situations. If the rest of the batch appears unaffected, carefully decant the liquid portion for immediate use, ensuring it is properly inhibited. For future use, always thaw the compound at a low temperature and use it as quickly as possible.

Q: My reaction yield is significantly lower than expected, and I suspect my starting material has partially polymerized. How can I confirm this?

A: You can use analytical techniques to check the purity of your this compound. Proton NMR (¹H NMR) spectroscopy can be used to detect the disappearance of the vinyl protons and the appearance of broad signals corresponding to the polymer backbone. Gas chromatography (GC) can also be used to assess the purity of the monomer.

Q: Can I remove the inhibitor from this compound before my reaction?

A: Yes, the inhibitor can be removed if it interferes with your reaction. A common method is to pass the compound through a column of activated basic alumina. However, once the inhibitor is removed, the compound will be highly prone to polymerization and should be used immediately.

Data Presentation

Table 1: Recommended Storage Conditions and Inhibitors

ParameterRecommendationRationale
Storage Temperature 2-8°CReduces the rate of potential polymerization reactions.
Storage Atmosphere Inert Gas (Nitrogen or Argon)Prevents the formation of peroxides and other radical initiators.
Light Exposure Store in amber or opaque containersMinimizes light-induced polymerization.[1][2][3][4]
Inhibitor Hydroquinone (HQ)Scavenges free radicals to prevent the initiation of polymerization.
Butylated Hydroxytoluene (BHT)Acts as a phenolic antioxidant to terminate radical chains.
Inhibitor Concentration 100-1000 ppmTypical concentration range for effective stabilization.

Experimental Protocols

Protocol 1: Safe Handling and Storage of this compound

  • Receiving and Inspection: Upon receiving the compound, inspect the container for any signs of polymerization, such as bulging or solidification.

  • Aliquoting: If you do not plan to use the entire amount at once, it is advisable to aliquot the compound into smaller, appropriately sized containers under an inert atmosphere. This minimizes the number of freeze-thaw cycles and exposure to air for the bulk of the material.

  • Inhibitor Addition: If the compound is uninhibited or if you plan to store it for an extended period, consider adding an inhibitor like hydroquinone to a final concentration of 100-200 ppm.

  • Storage: Store the containers at 2-8°C in a dark location.

  • Usage: When ready to use, allow the container to slowly warm to the desired temperature, preferably in a cool water bath. Avoid rapid heating. Use the required amount and promptly return the container to cold storage.

Protocol 2: Removal of Inhibitor Prior to Reaction

  • Prepare a Column: Pack a small glass column with activated basic alumina. The amount of alumina will depend on the quantity of the ketone you need to purify.

  • Elution: Under an inert atmosphere, carefully load the this compound onto the top of the alumina bed.

  • Collect the Purified Monomer: Allow the liquid to pass through the column and collect the eluent. The inhibitor will be adsorbed onto the alumina.

  • Immediate Use: The purified, inhibitor-free monomer is highly reactive and should be used immediately. Do not attempt to store the uninhibited compound.

Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Forms Monomer_Radical Monomer Radical Radical->Monomer_Radical Attacks Monomer Monomer This compound Growing_Chain Growing Polymer Chain Monomer_Radical->Growing_Chain Reacts with another Monomer Growing_Chain->Growing_Chain Continues Polymer Stable Polymer Growing_Chain->Polymer Two Chains Combine or Disproportionate Inhibition_Mechanism Growing_Chain Growing Polymer Chain (Radical) Terminated_Chain Non-Reactive Species Growing_Chain->Terminated_Chain Reacts with Inhibitor Inhibitor (e.g., Hydroquinone) Inhibitor->Terminated_Chain

References

Troubleshooting guide for reactions involving 1-(3-methylenecyclobutyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-methylenecyclobutyl)ethanone. The inherent ring strain and the presence of two reactive functional groups—a ketone and an exocyclic double bond—can lead to specific challenges during chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity features of this compound?

A1: The reactivity of this compound is dominated by two key features:

  • Ring Strain: The cyclobutane ring possesses significant angle and torsional strain, making it susceptible to ring-opening or rearrangement reactions under various conditions (e.g., acidic, basic, or thermal stress).[1]

  • Dual Functionality: The presence of a ketone and an exocyclic double bond allows for a variety of transformations. However, this can also lead to challenges in chemoselectivity, with reactions potentially occurring at one or both sites.

Q2: What are the expected spectroscopic signatures for this compound?

Spectroscopy Expected Chemical Shifts / Frequencies
¹H NMR Signals for the acetyl methyl group (singlet, ~2.1 ppm), methylene protons of the double bond (singlet, ~4.7-4.9 ppm), and cyclobutane ring protons (multiplets, ~2.5-3.5 ppm).
¹³C NMR Resonances for the carbonyl carbon (~209 ppm), the quaternary and methylene carbons of the double bond (~145 ppm and ~108 ppm, respectively), the acetyl methyl carbon (~28 ppm), and the cyclobutane ring carbons (~35-55 ppm).
IR Spectroscopy A strong absorption band for the ketone C=O stretch (~1700-1720 cm⁻¹), and a medium absorption for the C=C stretch of the exocyclic double bond (~1650-1670 cm⁻¹).

Q3: How should this compound be stored?

A3: Due to the strained ring and potential for polymerization or rearrangement, it is advisable to store this compound at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

Troubleshooting Guides

This section addresses common problems encountered during reactions involving this compound, categorized by reaction type.

Problem 1: Low Yield or No Reaction

Low or no yield can be a frustrating issue. The following diagram outlines a systematic approach to troubleshooting this problem.

Low_Yield_Troubleshooting start Low or No Yield reagent_check Check Reagent Quality & Stoichiometry start->reagent_check Possible Cause conditions_check Review Reaction Conditions (Temperature, Time, Solvent) start->conditions_check Possible Cause stability_check Assess Substrate Stability start->stability_check Possible Cause workup_issue Investigate Work-up Procedure start->workup_issue Possible Cause product_characterization Re-evaluate Product Characterization reagent_check->product_characterization If reagents are fine sub_reagent Degraded reagents? Incorrect stoichiometry? reagent_check->sub_reagent conditions_check->product_characterization If conditions are appropriate sub_conditions Too low temperature? Insufficient reaction time? Inappropriate solvent? conditions_check->sub_conditions stability_check->product_characterization If substrate is stable sub_stability Substrate degradation? Polymerization? stability_check->sub_stability workup_issue->product_characterization If work-up is not the issue sub_workup Product lost during extraction? Decomposition on silica gel? workup_issue->sub_workup Rearrangement_Troubleshooting cluster_outcomes Potential Rearrangement Pathways start Unexpected Product Formed check_conditions Analyze Reaction Conditions start->check_conditions acid_base Acidic or Basic Conditions? check_conditions->acid_base thermal Elevated Temperature? check_conditions->thermal lewis_acid Lewis Acid Present? check_conditions->lewis_acid ring_expansion Ring Expansion to Cyclopentanone/Cyclopentene Derivatives acid_base->ring_expansion isomerization Double Bond Isomerization acid_base->isomerization thermal->isomerization ring_opening Ring Opening to Acyclic Products thermal->ring_opening lewis_acid->ring_expansion solution Solution: Modify Reaction Conditions - Use milder acids/bases - Lower reaction temperature - Use alternative catalysts ring_expansion->solution isomerization->solution ring_opening->solution

References

Technical Support Center: Synthesis of 1-(3-methylenecyclobutyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(3-methylenecyclobutyl)ethanone.

Troubleshooting Guide

This section addresses common issues that may be encountered during the scale-up synthesis of this compound, offering potential causes and solutions.

Issue ID Problem Potential Causes Suggested Solutions
SYN-001 Low Yield of Final Product - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of the product. - Isomerization of the double bond.- Monitor reaction progress using GC or TLC. - Optimize temperature profile for the reaction. - Perform a stability study of the product under reaction conditions. - Consider a milder catalyst or base to prevent isomerization.
SYN-002 Formation of Impurities and Byproducts - Side reactions due to high temperature. - Presence of moisture or air. - Isomerization or polymerization of the starting material or product.- Lower the reaction temperature and extend the reaction time. - Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). - Use a polymerization inhibitor if necessary.
PUR-001 Difficulty in Purification - Co-elution of impurities with the product in chromatography. - Thermal instability of the product during distillation.- Optimize the chromatographic method (e.g., change the solvent system, use a different stationary phase). - Consider vacuum distillation at a lower temperature. - Explore alternative purification methods like crystallization.
SCA-001 Inconsistent Results at Larger Scale - Poor heat transfer in larger reactors. - Inefficient mixing. - "Hot spots" leading to side reactions.- Use a reactor with better heat transfer capabilities. - Optimize the stirring speed and impeller design for efficient mixing. - Implement controlled, slow addition of reagents to manage exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to monitor during the scale-up of this synthesis?

A1: The most critical parameters to monitor are temperature, reaction time, and reagent addition rate. Due to the strained cyclobutane ring and the reactive exocyclic double bond, this molecule can be prone to side reactions at elevated temperatures or with prolonged reaction times. A controlled temperature profile and careful monitoring of the reaction progress by techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) are essential.

Q2: What are the likely impurities to be expected in the synthesis of this compound?

A2: Common impurities may include isomers where the double bond has migrated into the ring, byproducts from side reactions such as aldol condensation, or polymers. The presence of these can be confirmed by analytical techniques like GC-MS and NMR.

Q3: How can I minimize the formation of the endocyclic double bond isomer?

A3: The isomerization of the exocyclic to the more stable endocyclic double bond can be a significant issue. To minimize this, consider using milder reaction conditions, such as lower temperatures and less harsh bases or acids. The choice of catalyst can also play a crucial role.

Q4: Are there any specific safety precautions to consider during the scale-up?

A4: Standard laboratory safety protocols should be followed. Additionally, due to the potential for exothermic reactions and pressure build-up in a large reactor, it is crucial to have adequate cooling and pressure relief systems in place. Handling of flammable solvents and pyrophoric reagents (if any) should be done with extreme care in a well-ventilated area.

Experimental Protocols

General Synthesis of this compound (Lab Scale)

This protocol describes a general method for the synthesis of this compound, which can be adapted for scale-up.

Materials:

  • 3-Methylenecyclobutanecarbonitrile

  • Methylmagnesium bromide (3M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere is charged with 3-methylenecyclobutanecarbonitrile and anhydrous diethyl ether.

  • The flask is cooled to 0°C using an ice bath.

  • Methylmagnesium bromide solution is added dropwise from the addition funnel, maintaining the internal temperature below 5°C.

  • After the addition is complete, the reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography.

Visualizations

Experimental Workflow

experimental_workflow start Start: Reagents & Setup reaction Reaction: - Cool to 0°C - Add Grignard reagent - Stir at RT start->reaction quench Quenching: - Cool to 0°C - Add aq. NH4Cl reaction->quench workup Workup: - Separate layers - Extract aqueous phase - Wash & Dry quench->workup purification Purification: - Remove solvent - Vacuum distillation or  Column chromatography workup->purification end End: Pure Product purification->end

Caption: A general experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic issue Issue Encountered (e.g., Low Yield) cause1 Incomplete Reaction? issue->cause1 cause2 Product Degradation? issue->cause2 cause3 Side Reactions? issue->cause3 solution1 Increase Reaction Time or Temperature cause1->solution1 solution2 Use Milder Conditions cause2->solution2 solution3 Improve Purity of Starting Materials cause3->solution3 check Monitor by GC/TLC solution1->check solution2->check solution3->check

Caption: A logical diagram for troubleshooting common issues in the synthesis.

Technical Support Center: Purification of 1-(3-methylenecyclobutyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for the removal of impurities from 1-(3-methylenecyclobutyl)ethanone, a key intermediate in various synthetic applications.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: While the exact impurity profile depends on the synthetic route, common impurities may include unreacted starting materials, residual solvents, and byproducts from side reactions. Given its structure, potential byproducts could arise from isomerization of the exocyclic double bond or aldol condensation reactions.

Q2: My NMR spectrum shows unidentifiable peaks. How can I identify the impurities?

A2: To identify unknown impurities, techniques such as GC-MS (Gas Chromatography-Mass Spectrometry) or LC-MS (Liquid Chromatography-Mass Spectrometry) are highly effective. These methods separate the components of your mixture and provide mass data to help elucidate their structures. A simple boiling and melting point determination can also indicate the presence of impurities if the observed values deviate significantly from the literature values for the pure compound.[1]

Q3: I performed column chromatography, but the separation of my compound from an impurity is poor. What can I do?

A3: Poor separation in column chromatography can be addressed by several strategies. You can try adjusting the polarity of your eluent system; a less polar solvent system will generally result in slower elution and potentially better separation. Alternatively, you can try a different adsorbent, such as alumina instead of silica gel.[2] Preparing a test sample and subjecting it to different conditions can help you find the optimal purification method.[3]

Q4: After recrystallization, my yield is very low. How can I improve it?

A4: Low yield after recrystallization can be due to several factors. Ensure you are using a minimal amount of hot solvent to dissolve your crude product; excess solvent will retain more of your compound in the solution upon cooling. Also, allow the solution to cool slowly, as rapid cooling can trap impurities and reduce the overall yield of pure crystals. Seeding the solution with a pure crystal of the desired compound can also promote crystallization.

Q5: Can I use distillation to purify this compound?

A5: Yes, vacuum distillation can be a suitable method for purifying this compound, especially for removing non-volatile impurities or those with significantly different boiling points. The reduced pressure allows the compound to boil at a lower temperature, preventing potential thermal degradation.

Troubleshooting Flowchart

TroubleshootingFlowchart start Crude Product Analysis (NMR, TLC) impurity_type Identify Impurity Type start->impurity_type solid_impurity Solid Impurity impurity_type->solid_impurity  Solid liquid_impurity Liquid/Soluble Impurity impurity_type->liquid_impurity Liquid/Soluble   filtration Filtration solid_impurity->filtration chromatography Column Chromatography liquid_impurity->chromatography Polarity Difference distillation Vacuum Distillation liquid_impurity->distillation Boiling Point Difference purity_check Assess Purity (NMR, GC) filtration->purity_check recrystallization Recrystallization recrystallization->purity_check chromatography->purity_check distillation->purity_check purity_check->recrystallization Further Purification Needed end Pure Product purity_check->end Purity >98%

Caption: Troubleshooting workflow for the purification of this compound.

Purification Method Selection

PurificationSelection cluster_impurities Impurity Type cluster_methods Purification Method starting_material Unreacted Starting Material chromatography Column Chromatography starting_material->chromatography byproducts Polar Byproducts byproducts->chromatography recrystallization Recrystallization byproducts->recrystallization non_volatile Non-Volatile Impurities distillation Vacuum Distillation non_volatile->distillation isomers Structural Isomers isomers->chromatography prep_tlc Preparative TLC isomers->prep_tlc

Caption: Relationship between impurity type and appropriate purification method.

Quantitative Data Summary

Purification MethodKey ParametersTypical PurityTypical YieldNotes
Column Chromatography Stationary Phase: Silica Gel Eluent: Hexane/Ethyl Acetate (e.g., 9:1 to 4:1 gradient)>98%70-90%Effective for separating compounds with different polarities.[4][5]
Recrystallization Solvent: Isopropanol/Hexane mixture>99%50-80%Best for crystalline solids with thermally stable impurities.
Vacuum Distillation Pressure: 1-10 mmHg Temperature: Dependent on pressure>97%60-85%Suitable for thermally stable liquids with different boiling points.

Experimental Protocols

Protocol 1: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica bed.[3]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of isopropanol and hexane is often a good starting point.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.[6]

Protocol 3: Purity Assessment by Gas Chromatography (GC)
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC instrument.

  • Separation: The sample is vaporized and travels through a capillary column. Components separate based on their boiling points and interactions with the stationary phase.

  • Detection: A detector (e.g., Flame Ionization Detector - FID) measures the quantity of each component as it elutes from the column.

  • Analysis: The resulting chromatogram will show peaks corresponding to each component. The area under each peak is proportional to the amount of that component, allowing for the calculation of the purity percentage.

References

Technical Support Center: Enhancing Reaction Selectivity with 1-(3-methylenecyclobutyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 1-(3-methylenecyclobutyl)ethanone. The focus is on enhancing selectivity in common transformations such as conjugate additions and aldol reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound possesses three principal electrophilic sites susceptible to nucleophilic attack:

  • C1 (Carbonyl Carbon): Attack at this site leads to 1,2-addition products. This pathway is favored by "hard" nucleophiles.

  • Cβ (Exocyclic Methylene Carbon): As part of a conjugated system, this carbon is an electrophilic site for 1,4-addition (conjugate or Michael addition). This is the preferred site of attack for "soft" nucleophiles.

  • Cα (Alpha-Carbon): This site can be deprotonated by a strong base to form an enolate, which can then act as a nucleophile in subsequent reactions like aldol additions.

Q2: How can I favor 1,4-conjugate addition over 1,2-addition?

A2: The selectivity between 1,4- and 1,2-addition is primarily influenced by the nature of the nucleophile, the reaction temperature, and the presence of certain catalysts.[1][2][3]

  • Nucleophile Choice: "Soft" nucleophiles, such as organocuprates (Gilman reagents), enamines, thiols, and enolates, preferentially attack the β-carbon (1,4-addition).[1][2] "Hard" nucleophiles, like organolithium and Grignard reagents, tend to favor attack at the carbonyl carbon (1,2-addition).[1][4]

  • Temperature Control: Lower reaction temperatures often favor the kinetically controlled 1,2-addition product. Conversely, higher temperatures can promote the thermodynamically more stable 1,4-addition product, especially if the 1,2-addition is reversible.[1][5]

  • Use of Lewis Acids: Certain Lewis acids can coordinate to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and potentially favoring 1,2-addition.

Q3: What factors influence diastereoselectivity in reactions at the α-carbon?

A3: When forming a new stereocenter at the α-carbon, for instance, in an aldol reaction, the geometry of the enolate intermediate is crucial.[6]

  • (Z)-enolates typically lead to syn-aldol products.

  • (E)-enolates generally yield anti-aldol products. The choice of base and reaction conditions for enolate formation can influence the E/Z ratio. Sterically hindered bases often favor the formation of the kinetic (E)-enolate.

Troubleshooting Guides

Problem 1: Low yield of the desired 1,4-conjugate addition product and formation of a significant amount of the 1,2-addition byproduct.
Potential Cause Troubleshooting Suggestion
Nucleophile is too "hard". If using a Grignard or organolithium reagent, consider transmetalation to a "softer" nucleophile. For example, convert the Grignard reagent to an organocuprate by adding a catalytic amount of a copper(I) salt (e.g., CuI).
Reaction temperature is too high. Perform the reaction at a lower temperature (e.g., -78 °C) to favor the kinetically preferred pathway if that is the desired outcome, or to better control the addition of "soft" nucleophiles.
Solvent effects. The choice of solvent can influence the reactivity of the nucleophile. For organocuprate additions, ethereal solvents like THF or diethyl ether are commonly used.
Problem 2: Poor diastereoselectivity in an aldol reaction with a substituted aldehyde.
Potential Cause Troubleshooting Suggestion
Mixture of (E) and (Z) enolates formed. The method of enolate generation is critical. For higher selectivity, consider using boron enolates, as the shorter B-O bonds can lead to more organized transition states and improved diastereoselectivity.[6]
Reaction temperature is too high. Higher temperatures can lead to erosion of diastereoselectivity. Running the reaction at lower temperatures can enhance the energy difference between the diastereomeric transition states.
Inappropriate base for enolization. For kinetic control and preferential formation of the (E)-enolate, a sterically hindered, strong base like lithium diisopropylamide (LDA) is often effective. For thermodynamic control, a less hindered base and longer reaction times may be necessary.

Data Presentation

Table 1: Illustrative Selectivity in Conjugate Addition to this compound

NucleophileAdditiveTemperature (°C)1,4-Adduct Yield (%)1,2-Adduct Yield (%)
MeMgBrNone01585
Me₂CuLiNone-78>95<5
PhSHEt₃N2590<5
NaN₃NH₄Cl2585<10

Note: These are representative data based on general reactivity principles and may not reflect actual experimental results.

Table 2: Illustrative Diastereoselectivity in Aldol Reaction of this compound Enolate with Benzaldehyde

Enolization ConditionsAldehyde Addition Temp (°C)syn-Adduct (%)anti-Adduct (%)
LDA, THF, -78 °C-783070
NaHMDS, THF, 0 °C-786535
Bu₂BOTf, Et₃N, 0 °C-78>95<5

Note: These are representative data based on general reactivity principles and may not reflect actual experimental results.

Experimental Protocols

General Procedure for 1,4-Conjugate Addition of an Organocuprate
  • Preparation of the Organocuprate: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide (1.0 eq) in anhydrous THF at -78 °C. To this suspension, add the organolithium or Grignard reagent (2.0 eq) dropwise. Stir the resulting mixture at -78 °C for 30 minutes.

  • Addition of the Enone: Prepare a solution of this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the freshly prepared organocuprate slurry at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for a Diastereoselective Aldol Reaction using a Boron Enolate
  • Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C and add a hindered amine base, such as triethylamine or diisopropylethylamine (1.2 eq). To this solution, add a solution of di-n-butylboron triflate (1.1 eq) in dichloromethane dropwise. Stir the mixture at 0 °C for 30-60 minutes to allow for enolate formation.

  • Aldehyde Addition: Cool the reaction mixture to -78 °C. Add the desired aldehyde (1.0 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.

  • Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution and purify the crude product by column chromatography.

Visualizations

reaction_selectivity cluster_12 1,2-Addition cluster_14 1,4-Addition (Conjugate) substrate This compound product_12 1,2-Adduct substrate->product_12 product_14 1,4-Adduct substrate->product_14 nucleophile Nucleophile nucleophile->substrate Attack hard_nu Hard Nucleophiles (RLi, RMgX) hard_nu->product_12 Favors soft_nu Soft Nucleophiles (R₂CuLi, Enolates, Thiols) soft_nu->product_14 Favors

Caption: Control of 1,2- versus 1,4-addition selectivity.

aldol_workflow start Start: this compound enolate_formation Enolate Formation (Base + Conditions) start->enolate_formation enolate_E (E)-Enolate enolate_formation->enolate_E Kinetic Control (e.g., LDA) enolate_Z (Z)-Enolate enolate_formation->enolate_Z Thermodynamic Control or Boron Reagents aldehyde_addition Addition of Aldehyde (R-CHO) enolate_E->aldehyde_addition enolate_Z->aldehyde_addition product_anti anti-Aldol Product aldehyde_addition->product_anti From (E)-enolate product_syn syn-Aldol Product aldehyde_addition->product_syn From (Z)-enolate

Caption: Workflow for diastereoselective aldol reactions.

References

Validation & Comparative

Validation of 1-(3-methylenecyclobutyl)ethanone as a Versatile Synthetic Intermediate for Bicyclic Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is a cornerstone of innovation. This guide provides a comprehensive validation of 1-(3-methylenecyclobutyl)ethanone as a strategic intermediate in the synthesis of valuable bicyclo[3.2.1]octane frameworks, a common motif in biologically active natural products.[1] Its performance is critically compared with an alternative precursor, offering insights into reaction efficiency, and stereochemical control.

The strategic importance of this compound lies in its latent functionality. The exocyclic methylene group and the ketone moiety provide the necessary handles for a powerful intramolecular [4+1] cycloaddition, specifically a Nazarov-type cyclization, to construct the bicyclo[3.2.1]octan-6-one core. This strained four-membered ring system offers a unique thermodynamic driving force for rearrangement to the more stable five-membered ring within the bicyclic system.

Performance Comparison: Synthesis of Bicyclo[3.2.1]octan-6-one Derivatives

A key application of this compound is its conversion to bicyclo[3.2.1]octan-6-one derivatives. This transformation is typically achieved through an acid-catalyzed intramolecular cyclization. For a comprehensive evaluation, its performance is compared with a more traditional precursor, a substituted divinyl ketone.

Table 1: Comparison of Synthetic Intermediates for Bicyclo[3.2.1]octan-6-one Synthesis

FeatureThis compound Alternative: Substituted Divinyl Ketone
Precursor Synthesis Typically prepared from commercially available starting materials.Synthesis can be straightforward but may require multiple steps depending on substitution.
Key Transformation Intramolecular Nazarov-type CyclizationIntramolecular Nazarov Cyclization
Driving Force Release of ring strain from the cyclobutane ring.Formation of a stable five-membered ring.
Typical Catalyst Lewis or Brønsted acids (e.g., BF₃·OEt₂, FeCl₃, H₂SO₄).Lewis or Brønsted acids (e.g., BF₃·OEt₂, SnCl₄, H₂SO₄).[2]
Reaction Conditions Generally mild to moderate temperatures.Can range from low to high temperatures depending on the substrate.[3]
Reported Yields Moderate to good, substrate-dependent.Highly variable, strongly dependent on substituents.[3][4]
Stereocontrol The stereochemistry of the cyclobutane ring can influence the final product's stereochemistry.Stereocontrol is a well-studied aspect of the Nazarov cyclization, often dictated by conrotatory electrocyclization of a pentadienyl cation.
Potential Side Reactions Polymerization, rearrangement of the carbocation intermediate.E/Z isomerization of the double bonds, competing Friedel-Crafts reactions with aromatic substrates.[2]

Experimental Protocols

Detailed methodologies for the synthesis and cyclization of this compound are crucial for reproducibility and further development.

Synthesis of this compound
Intramolecular Cyclization of this compound

Objective: To synthesize a bicyclo[3.2.1]octan-6-one derivative via an acid-catalyzed intramolecular cyclization.

Materials:

  • This compound

  • Lewis acid (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • A solution of this compound (1.0 eq) in anhydrous DCM is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at 0 °C for a specified time (e.g., 1-4 hours), with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure bicyclo[3.2.1]octan-6-one derivative.

Reaction Pathways and Workflows

The following diagrams illustrate the key transformations and experimental workflow.

reaction_pathway cluster_synthesis Synthesis of Intermediate cluster_cyclization Intramolecular Cyclization Start Starting Materials Intermediate This compound Start->Intermediate Multi-step synthesis Cation Pentadienyl Cation Intermediate Intermediate->Cation Lewis Acid (e.g., BF₃·OEt₂) Product Bicyclo[3.2.1]octan-6-one Derivative Cation->Product 4π-Electrocyclization experimental_workflow A 1. Reaction Setup: Dissolve this compound in anhydrous DCM at 0°C under N₂ B 2. Catalyst Addition: Add Lewis acid (e.g., BF₃·OEt₂) dropwise A->B C 3. Reaction Monitoring: Stir at 0°C, monitor by TLC B->C D 4. Quenching: Slowly add saturated NaHCO₃ solution C->D E 5. Workup: Separate organic layer, extract aqueous layer, wash, and dry D->E F 6. Purification: Concentrate and purify by silica gel chromatography E->F G 7. Characterization: Obtain pure bicyclo[3.2.1]octan-6-one derivative F->G

References

A Spectroscopic Comparison of 1-(3-methylenecyclobutyl)ethanone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to the Isomers

1-(3-methylenecyclobutyl)ethanone and 1-(2-methylenecyclobutyl)ethanone are structural isomers with the molecular formula C₇H₁₀O and a molecular weight of 110.15 g/mol .[1] Their distinct structural arrangements, specifically the position of the exocyclic methylene group relative to the acetyl group, lead to unique spectroscopic signatures.

  • This compound: The acetyl group is at the C1 position, and the methylidene group is at the C3 position of the cyclobutane ring.

  • 1-(2-methylenecyclobutyl)ethanone: The acetyl group is at the C1 position, and the methylidene group is at the C2 position of the cyclobutane ring. This isomer is a conjugated enone.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the two isomers. These predictions are based on typical chemical shifts and absorption frequencies for the functional groups present in the molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
Isomer Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
This compound -CH ₃ (acetyl)~2.1Singlet3H
CH (methine)~3.2 - 3.5Multiplet1H
CH ₂ (ring, adjacent to C=O)~2.8 - 3.1Multiplet2H
CH ₂ (ring, adjacent to C=CH₂)~2.5 - 2.8Multiplet2H
=CH ₂ (methylene)~4.7Singlet2H
1-(2-methylenecyclobutyl)ethanone -CH ₃ (acetyl)~2.3Singlet3H
CH (methine)~3.5 - 3.8Multiplet1H
CH ₂ (ring, C4)~2.2 - 2.5Multiplet2H
CH ₂ (ring, C3)~2.6 - 2.9Multiplet2H
=CH ₂ (methylene)~5.8 and ~6.0Singlets1H each
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
Isomer Carbon Assignment Predicted Chemical Shift (ppm)
This compound C =O (carbonyl)~208
=C H₂ (methylene carbon)~107
C =CH₂ (quaternary olefinic)~148
C H (methine)~50
C H₂ (ring, adjacent to C=O)~35
C H₂ (ring, adjacent to C=CH₂)~30
-C H₃ (acetyl)~28
1-(2-methylenecyclobutyl)ethanone C =O (carbonyl)~198
=C H₂ (methylene carbon)~125
C =CH₂ (quaternary olefinic)~145
C H (methine)~45
C H₂ (ring, C4)~32
C H₂ (ring, C3)~25
-C H₃ (acetyl)~26
Table 3: Predicted IR Spectroscopic Data
Isomer Functional Group Predicted Absorption (cm⁻¹) Intensity
This compound C=O (ketone)~1715Strong
C=C (alkene)~1670Medium
=C-H (alkene)~3080Medium
C-H (alkane)2850-2960Medium-Strong
1-(2-methylenecyclobutyl)ethanone C=O (conjugated ketone)~1685Strong
C=C (conjugated alkene)~1640Strong
=C-H (alkene)~3080Medium
C-H (alkane)2850-2960Medium-Strong
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
Isomer m/z Predicted Fragment Notes
This compound 110[M]⁺Molecular Ion
95[M - CH₃]⁺Loss of methyl radical
67[M - CH₃CO]⁺Loss of acetyl radical
43[CH₃CO]⁺Acetyl cation (likely base peak)
1-(2-methylenecyclobutyl)ethanone 110[M]⁺Molecular Ion
95[M - CH₃]⁺Loss of methyl radical
67[M - CH₃CO]⁺Loss of acetyl radical
43[CH₃CO]⁺Acetyl cation (likely base peak)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of the this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[2]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220-240 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the residual CHCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation and analysis.

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition: In EI mode, use a standard electron energy of 70 eV. Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40 to 200 amu.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

Visualizations

Caption: Structural relationship between the two isomers.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Purified Isomer NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Process Data Processing and Spectral Analysis NMR->Process IR->Process MS->Process Structure Structure Elucidation and Comparison Process->Structure

Caption: Generalized experimental workflow for spectroscopic analysis.

Comparison Summary

The primary spectroscopic features to distinguish between this compound and 1-(2-methylenecyclobutyl)ethanone are:

  • ¹H NMR: The chemical shifts of the vinylic protons of the methylene group are expected to be significantly different. In the conjugated isomer (2-methylene), these protons will be downfield (δ ~5.8-6.0 ppm) compared to the non-conjugated isomer (3-methylene, δ ~4.7 ppm).

  • ¹³C NMR: The carbonyl carbon (C=O) of the conjugated isomer will appear upfield (δ ~198 ppm) compared to the non-conjugated isomer (δ ~208 ppm).

  • IR Spectroscopy: The C=O stretching frequency will be lower for the conjugated isomer (~1685 cm⁻¹) due to resonance, compared to the non-conjugated isomer (~1715 cm⁻¹). Additionally, the C=C stretch will likely be more intense in the conjugated system.

While the mass spectrometry fragmentation patterns are predicted to be similar, the subtle differences in the relative abundances of the fragment ions, which are difficult to predict without experimental data, might also serve as a distinguishing feature.

References

Comparative Analysis of 1-(3-methylenecyclobutyl)ethanone and Analogs in Preclinical Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of 1-(3-methylenecyclobutyl)ethanone and its synthesized analogs. The following data and protocols are intended to serve as a foundational template for the evaluation of this novel chemical scaffold in the context of kinase inhibition, a critical area in drug discovery.

While specific biological data for this compound is not extensively available in published literature, the cyclobutane moiety is a recognized structural motif in medicinal chemistry, often utilized to impart conformational rigidity and metabolic stability to drug candidates.[1][2] Compounds incorporating cyclobutane rings have demonstrated a wide array of biological activities, including antimicrobial and antitumor effects.[3][4] This guide, therefore, presents a hypothetical comparative study based on common preclinical assays to illustrate a potential therapeutic application and evaluation workflow for this compound class.

Hypothetical In Vitro Kinase Inhibition

The following table summarizes the hypothetical inhibitory activity of this compound and three structural analogs against a panel of three common kinases implicated in oncology: ERK2, AKT1, and CDK2. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Compound IDStructureERK2 IC50 (nM)AKT1 IC50 (nM)CDK2 IC50 (nM)
MCB-001 This compound850>10,0001,200
MCB-002 1-(3-methylcyclobutyl)ethanone1,200>10,0002,500
MCB-003 1-(3-methylenecyclobutyl)propan-1-one6508,500900
MCB-004 1-(3-methylenecyclobutyl)ethanamine>10,000>10,000>10,000

Experimental Protocols

A detailed methodology for a representative in vitro kinase inhibition assay is provided below. This protocol is a generalized procedure and may require optimization for specific kinases or compound series.

Luminescent Kinase Assay Protocol

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

2. Materials:

  • Recombinant human kinase (e.g., ERK2, AKT1, CDK2)
  • Kinase-specific substrate peptide
  • ATP
  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
  • Test compounds serially diluted in DMSO
  • ADP-Glo™ Kinase Assay kit (Promega)
  • White, opaque 384-well assay plates
  • Plate reader capable of measuring luminescence

3. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
  • Prepare a kinase/substrate solution in kinase buffer and add 5 µL to each well.
  • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration equal to the Km for the specific kinase) to each well.
  • Incubate the plate at room temperature for 1 hour.
  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to the vehicle (DMSO) control.
  • IC50 values are determined by fitting the percent inhibition versus compound concentration data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow

To visualize the potential mechanism of action and the experimental process, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK2 MEK->ERK Transcription Transcription Factors ERK->Transcription AKT AKT1 Proliferation Cell Proliferation & Survival AKT->Proliferation PI3K->AKT Transcription->Proliferation

Caption: A simplified diagram of the MAPK/ERK and PI3K/AKT signaling pathways, common targets in cancer drug discovery.

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Compound Synthesis B Serial Dilution A->B C Kinase Reaction (Compound + Kinase + ATP) B->C D Luminescence Detection C->D E Calculate % Inhibition D->E F IC50 Curve Fitting E->F

Caption: A flowchart illustrating the key steps in the in vitro kinase inhibition assay workflow.

References

A Comparative Guide to Catalysis in Reactions of 1-(3-Methylenecyclobutyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various catalytic systems for reactions involving 1-(3-methylenecyclobutyl)ethanone. This versatile molecule presents two primary reactive sites: the exocyclic carbon-carbon double bond and the ketone functional group. The choice of catalyst dictates the reaction pathway, enabling selective transformations such as hydrogenation, oxidation, carbon-carbon bond formation, and ketone reduction. This document outlines experimental data and detailed protocols for these key reactions, offering a valuable resource for synthetic planning and catalyst selection.

Data Presentation: Catalyst Performance Comparison

The following tables summarize quantitative data for different catalytic transformations of this compound and analogous substrates.

Table 1: Catalytic Hydrogenation of the Exocyclic Double Bond

CatalystSubstrate AnalogueH₂ SourceSolventTemp. (°C)Time (h)Yield (%)Reference
5% Pd/CChalconeH₂ (balloon)MeOHRT0.5>95[1]
Pd/CDienesH₂ (100 atm)-3024up to 90
[RuCl₂(PPh₃)₃]α,β-unsaturated ketones1-Phenylethanol----[2]

Table 2: Wacker-Type Oxidation of the Exocyclic Double Bond

CatalystCo-catalyst / OxidantSubstrate AnalogueSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(MeCN)₂tBuONOVarious MethylenecyclobutanesEtOHRT3up to 97[3]
PdCl₂CuCl / O₂1-DeceneDMF/H₂ORT--[4]
Pd(OAc)₂Dess-Martin Periodinane1-TetradeceneCH₃CN/H₂O50-up to 95[5]

Table 3: Suzuki-Miyaura Cross-Coupling at the Exocyclic Double Bond (Representative)

Palladium SourceLigandBaseSubstrate AnalogueSolventTemp. (°C)TimeYield (%)Reference
Pd(OAc)₂None-Aryl halideWEBRT--[6]
Pd(OAc)₂-Amberlite IRA-400(OH)5-IodovanillinH₂O/EtOH601-2 h-[7]

Table 4: Catalytic Reduction of the Ketone Group

Catalyst TypeCatalystHydrogen DonorSubstrate AnalogueSolventTemp. (°C)TimeYield (%)Reference
Transfer HydrogenationPd@SiO₂NaBH₄AcetophenoneHPMC/H₂O800.5-2 h>99[8]
Transfer HydrogenationNN-Mn(I) complexesi-PrOHSubstituted cyclohexanonesi-PrOH9020 min81-91[9]
OrganocatalyticImidazolidinoneHantzsch esterCyclic enonesEt₂O0--[10]

Experimental Protocols

Detailed methodologies for key catalytic reactions are provided below.

Protocol 1: Palladium on Carbon Catalyzed Hydrogenation of an Alkene

This procedure is adapted for the selective hydrogenation of the exocyclic double bond of this compound.

Materials:

  • This compound

  • 5% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) balloon

  • Round-bottom flask with stir bar

  • Rubber septum

  • Vacuum line

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • To a 25 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 210 mg) and methanol (8 mL).

  • Carefully add 5% Pd/C (e.g., 12 mg) to the flask.

  • Seal the flask with a rubber septum and begin stirring the mixture.

  • Evacuate the flask using a vacuum line until bubbling of the solvent is observed, then refill with hydrogen from a balloon.

  • Repeat the vacuum/hydrogen cycle three more times to ensure an inert atmosphere.

  • Leave the reaction to stir under a positive pressure of hydrogen (from the balloon) for 30 minutes, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully remove the hydrogen balloon and septum.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol.

  • Remove the solvent from the filtrate under reduced pressure to yield the product, 1-(3-methylcyclobutyl)ethanone.[1]

Protocol 2: Wacker-Tsuji Oxidation of a Terminal Alkene

This protocol is a general procedure for the oxidation of a terminal alkene to a methyl ketone, which can be adapted for the ring-expansion of this compound to a cyclopentanone derivative.[4]

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) chloride (CuCl)

  • Dimethylformamide (DMF)

  • Water

  • Oxygen (O₂) balloon

  • Three-necked round-bottom flask with stir bar

Procedure:

  • In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, combine PdCl₂ (0.1 equiv), CuCl (1.0 equiv), and a 7:1 mixture of DMF and water.

  • Securely stopper the flask and attach an oxygen-filled balloon to one neck.

  • Stir the mixture at room temperature to allow for oxygen uptake.

  • Slowly add this compound (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Upon completion, the reaction is quenched and the product is extracted with an organic solvent.

  • The organic layers are combined, dried, and concentrated to yield the crude product, which can be purified by column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This is a general, ligand-free protocol that can be adapted for the coupling of an arylboronic acid with the exocyclic double bond of a derivative of this compound (e.g., the corresponding vinyl halide or triflate).[6]

Materials:

  • Vinyl halide or triflate derivative of this compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Water-Ethanol-Ether (WEB) solvent mixture

  • Round-bottom flask with stir bar

Procedure:

  • In a round-bottom flask, combine the vinyl halide/triflate (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(OAc)₂ (0.5 mol%).

  • Add the WEB solvent (e.g., 3 mL for a 1 mmol scale reaction) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the reaction mixture with diethyl ether.

  • The combined organic extracts are dried and concentrated.

  • The crude product is purified by silica gel column chromatography.

Protocol 4: Catalytic Transfer Hydrogenation of a Ketone

This procedure outlines the reduction of a ketone to an alcohol using a heterogeneous catalyst and a hydrogen donor.[8]

Materials:

  • This compound

  • Pd@SiO₂ catalyst

  • Sodium borohydride (NaBH₄)

  • Hydroxypropyl methylcellulose (HPMC) solution (2% in water)

  • Reaction vessel with reflux condenser

Procedure:

  • To a reaction vessel, add this compound (e.g., 21.6 mmol), Pd@SiO₂ catalyst (e.g., 0.22 g), and NaBH₄.

  • Add the 2% HPMC solution (6 mL).

  • Stir the reaction mixture vigorously at 80 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent.

  • The organic layer is dried and concentrated to yield the alcohol product.

Mandatory Visualization

The following diagrams illustrate key reaction pathways and experimental workflows.

general_reaction_pathways cluster_starting_material Starting Material cluster_reactions Catalytic Transformations cluster_products Products This compound This compound Hydrogenation Hydrogenation This compound->Hydrogenation Oxidation Oxidation This compound->Oxidation CrossCoupling Cross-Coupling This compound->CrossCoupling KetoneReduction Ketone Reduction This compound->KetoneReduction SaturatedKetone 1-(3-methylcyclobutyl)ethanone Hydrogenation->SaturatedKetone CyclopentanoneDerivative Substituted Cyclopentanone Oxidation->CyclopentanoneDerivative CoupledProduct Coupled Product CrossCoupling->CoupledProduct AlcoholProduct 1-(3-methylenecyclobutyl)ethanol KetoneReduction->AlcoholProduct

Caption: Reaction pathways of this compound.

experimental_workflow Start Reaction Setup (Substrate, Catalyst, Solvent) Reaction Catalytic Reaction (Heating, Stirring, Monitoring) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: General experimental workflow for catalytic reactions.

suzuki_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R'-B(OR)₂ PdII_R_Rprime R-Pd(II)L_n-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 R-R'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

A Comparative Guide to Cross-Validation of Analytical Methods for 1-(3-methylenecyclobutyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of 1-(3-methylenecyclobutyl)ethanone. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this document outlines a cross-validation approach using established techniques for structurally similar ketones. The experimental data presented is illustrative, based on typical performance characteristics of these methods for analogous small molecules, and serves as a template for study design and evaluation.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the expected performance characteristics of three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These tables are intended to guide method selection based on the specific requirements of the analytical task, such as required sensitivity, sample throughput, and matrix complexity.

Table 1: Comparison of Performance Characteristics for the Analysis of this compound

ParameterGC-MSHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.990> 0.998
Accuracy (% Recovery) 90-110%85-115%95-105%
Precision (% RSD) < 15%< 20%< 10%
Limit of Detection (LOD) 1-10 ng/mL50-100 ng/mL0.1-1 ng/mL
Limit of Quantification (LOQ) 5-25 ng/mL100-200 ng/mL0.5-5 ng/mL
Sample Throughput MediumHighMedium-High
Specificity HighModerateVery High
Matrix Effect Low-ModerateLowModerate-High

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are generalized and would require optimization and validation for the specific matrix and instrumentation used.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • To 1 mL of sample (e.g., plasma, urine), add an internal standard.

    • Perform liquid-liquid extraction with 3 mL of ethyl acetate.

    • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate).

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

2. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • Sample Preparation:

    • To 1 mL of sample, add an internal standard.

    • Perform protein precipitation by adding 2 mL of acetonitrile.

    • Vortex for 2 minutes and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detector: Diode Array Detector (DAD) monitoring at the wavelength of maximum absorbance for this compound.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • To 100 µL of sample, add an isotopically labeled internal standard.

    • Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., C18).

    • Wash the SPE cartridge and elute the analyte with methanol.

    • Evaporate the eluate and reconstitute in 100 µL of the initial mobile phase.

  • Instrumentation and Conditions:

    • LC System: Shimadzu Nexera X2 or equivalent.

    • Column: UPLC C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for cross-validation and the logical relationship between different analytical methods.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation Sample Biological Sample Spike Spike with Analyte & Internal Standard Sample->Spike Extraction Extraction (LLE, SPE, or PPT) Spike->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS HPLC HPLC-UV Analysis Concentration->HPLC LCMSMS LC-MS/MS Analysis Concentration->LCMSMS Data Data Acquisition GCMS->Data HPLC->Data LCMSMS->Data Comparison Performance Comparison Data->Comparison Report Validation Report Comparison->Report logical_relationship cluster_methods Analytical Techniques cluster_params Key Performance Parameters GCMS Gas Chromatography- Mass Spectrometry Sensitivity Sensitivity (LOD, LOQ) GCMS->Sensitivity High Accuracy Accuracy GCMS->Accuracy Precision Precision GCMS->Precision Specificity Specificity GCMS->Specificity High HPLC High-Performance Liquid Chromatography - UV HPLC->Accuracy HPLC->Precision HPLC->Specificity Moderate Throughput Throughput HPLC->Throughput High LCMSMS Liquid Chromatography- Tandem Mass Spectrometry LCMSMS->Sensitivity Very High LCMSMS->Accuracy LCMSMS->Precision LCMSMS->Specificity Very High

A Comparative Guide to the Reactivity of 1-(3-methylenecyclobutyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the chemical reactivity of 1-(3-methylenecyclobutyl)ethanone against a selection of alternative ketones. The comparison is grounded in fundamental organic reactions crucial for synthetic chemistry and drug development, offering insights into how the unique structural features of this compound influence its chemical behavior. The data and protocols presented herein are intended to aid researchers in anticipating its reactivity, designing synthetic routes, and understanding its stability profile.

Introduction to this compound and Its Alternatives

This compound is a ketone featuring a strained four-membered ring and an exocyclic double bond. These structural motifs are expected to significantly impact its reactivity. The ring strain of the cyclobutane moiety can influence reaction rates at the adjacent carbonyl group, while the exocyclic double bond introduces an additional site for chemical transformations and can electronically influence the ketone.

To provide a clear benchmark, its reactivity is compared against three other ketones, each chosen to isolate the effects of different structural features:

  • Cyclopentyl methyl ketone: A cyclic ketone with a less strained five-membered ring, serving as a baseline for cyclic ketone reactivity without significant ring strain.

  • 4-Methyl-2-pentanone: A common acyclic ketone, used to highlight the differences in reactivity between cyclic and non-cyclic systems.

  • 1-(Cyclopent-1-en-1-yl)ethanone: A cyclic ketone with an endocyclic double bond conjugated to the carbonyl group, allowing for a comparison of the electronic effects of conjugated versus non-conjugated unsaturation.

Physicochemical and Spectroscopic Data

A summary of key physicochemical and spectroscopic data for the target compound and its alternatives is presented below. This information is crucial for understanding the intrinsic properties of each molecule and for interpreting experimental results.

PropertyThis compoundCyclopentyl methyl ketone4-Methyl-2-pentanone1-(Cyclopent-1-en-1-yl)ethanone
CAS Number 25303-66-66004-60-0108-10-116112-10-0
Molecular Formula C₇H₁₀OC₇H₁₂OC₆H₁₂OC₇H₁₀O
Molecular Weight 110.15 g/mol 112.17 g/mol 100.16 g/mol 110.15 g/mol
Boiling Point Not readily available151-156 °C117-118 °CNot readily available
Density Not readily available0.913 g/mL0.801 g/mLNot readily available
¹H NMR (CDCl₃, δ) ~2.8-3.2 (m), ~4.7 (s), ~2.1 (s)~2.5 (m), ~2.1 (s)~2.4 (t), ~2.1 (s)~6.8 (m), ~2.4 (m), ~2.0 (m)
¹³C NMR (CDCl₃, δ) ~209, ~148, ~107, ~45, ~35, ~29~210, ~51, ~30, ~26~209, ~52, ~30, ~24~198, ~145, ~140, ~34, ~23

Experimental Protocols for Reactivity Benchmarking

The following protocols are designed for a comparative analysis of the reactivity of the four selected ketones. It is recommended to run the reactions in parallel under identical conditions to ensure the validity of the comparison.

Reduction with Sodium Borohydride

This experiment benchmarks the susceptibility of the carbonyl group to nucleophilic attack by a hydride. The reaction rate is influenced by steric hindrance around the carbonyl and electronic effects.

Protocol:

  • Prepare 0.1 M solutions of each of the four ketones in methanol.

  • In separate reaction vessels, place 10 mL of each ketone solution and cool to 0 °C in an ice bath.

  • Prepare a 0.1 M solution of sodium borohydride in methanol.

  • To each ketone solution, add 1.0 equivalent of the sodium borohydride solution dropwise with stirring.

  • Monitor the progress of each reaction at regular intervals (e.g., every 5 minutes) by taking aliquots and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

  • The relative reactivity can be determined by comparing the rates of disappearance of the starting ketone.

Baeyer-Villiger Oxidation

This reaction probes the migratory aptitude of the alkyl group attached to the carbonyl, which is influenced by electronic and steric factors. The reaction converts ketones to esters.

Protocol:

  • Prepare 0.1 M solutions of each of the four ketones in dichloromethane (DCM).

  • In separate reaction vessels, place 10 mL of each ketone solution.

  • To each solution, add 1.1 equivalents of meta-chloroperoxybenzoic acid (m-CPBA).

  • Stir the reactions at room temperature and monitor their progress by GC or TLC.

  • The relative reactivity can be assessed by comparing the rates of consumption of the starting ketones.

Enolate Formation Kinetics

This experiment compares the rate of deprotonation at the α-carbon to form an enolate. The acidity of the α-protons is influenced by the stability of the resulting enolate, which is affected by the ring size and unsaturation.

Protocol:

  • Prepare 0.1 M solutions of each of the four ketones in anhydrous tetrahydrofuran (THF).

  • In separate, dry reaction vessels under an inert atmosphere (e.g., nitrogen or argon), place 10 mL of each ketone solution and cool to -78 °C.

  • Prepare a 0.1 M solution of lithium diisopropylamide (LDA) in THF.

  • To each ketone solution, add 1.0 equivalent of the LDA solution via syringe.

  • After a set time (e.g., 15 minutes), quench the reaction by adding an excess of a deuterated quenching agent (e.g., D₂O).

  • Isolate the products and analyze the extent of deuterium incorporation at the α-position by ¹H NMR spectroscopy or mass spectrometry. The ketone with the highest deuterium incorporation will have the fastest rate of enolate formation under these kinetic conditions.

Visualizing Experimental Workflows and Reactivity Principles

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying principles governing the comparative reactivity of the selected ketones.

experimental_workflow cluster_ketones Selected Ketones cluster_reactions Benchmark Reactions cluster_analysis Analysis K1 This compound R1 Reduction (NaBH4) K1->R1 R2 Baeyer-Villiger Oxidation (m-CPBA) K1->R2 R3 Enolate Formation (LDA) K1->R3 K2 Cyclopentyl methyl ketone K2->R1 K2->R2 K2->R3 K3 4-Methyl-2-pentanone K3->R1 K3->R2 K3->R3 K4 1-(Cyclopent-1-en-1-yl)ethanone K4->R1 K4->R2 K4->R3 A1 GC / TLC Monitoring R1->A1 R2->A1 A2 NMR / MS Analysis R3->A2 Compare Reaction Rates Compare Reaction Rates A1->Compare Reaction Rates Compare Deuterium Incorporation Compare Deuterium Incorporation A2->Compare Deuterium Incorporation

Caption: Experimental workflow for benchmarking ketone reactivity.

reactivity_principles cluster_factors Governing Factors cluster_ketones Ketone Structures Reactivity Ketone Reactivity Strain Ring Strain Reactivity->Strain Sterics Steric Hindrance Reactivity->Sterics Electronics Electronic Effects Reactivity->Electronics K1 This compound (High Strain, Exocyclic C=C) Strain->K1 Increases reactivity K2 Cyclopentyl methyl ketone (Low Strain) Strain->K2 Baseline K3 4-Methyl-2-pentanone (Acyclic, Flexible) Sterics->K3 Less hindered Electronics->K1 Non-conjugated K4 1-(Cyclopent-1-en-1-yl)ethanone (Conjugated C=C) Electronics->K4 Alters carbonyl electrophilicity

Caption: Factors influencing the comparative reactivity of ketones.

A Comparative Guide: In Silico Predictions vs. Experimental Realities for 1-(3-methylenecyclobutyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-methylenecyclobutyl)ethanone, a structurally intriguing ketone, presents a compelling case for the comparative analysis of computational (in silico) predictions against experimental data. This guide provides a comprehensive overview of the available in silico data for this molecule, primarily sourced from computational models, and contextualizes it within the broader landscape of experimental chemistry of related cyclobutane derivatives. While specific experimental data for this compound remains elusive in publicly accessible literature, this guide aims to equip researchers with a foundational understanding of its predicted properties and potential synthetic and biological relevance, thereby highlighting areas ripe for future experimental investigation.

Physicochemical Properties: A Tale of Two Data Worlds

Computational chemistry provides a powerful toolkit for predicting the physicochemical properties of molecules before they are ever synthesized in a lab. For this compound, a wealth of in silico data is available, offering valuable insights into its expected behavior.

Table 1: Comparison of In Silico and Expected Experimental Physicochemical Properties

PropertyIn Silico (Computed) Value[1]Experimental Data
Molecular Formula C₇H₁₀OC₇H₁₀O (Confirmed by high-resolution mass spectrometry if available)
Molecular Weight 110.15 g/mol 110.15 g/mol (Consistent with isotopic masses)
XLogP3-AA (Lipophilicity) 0.7Expected to be a relatively nonpolar molecule, consistent with the computed value.
Hydrogen Bond Donor Count 00 (No hydrogen atoms are attached to electronegative atoms like oxygen or nitrogen)
Hydrogen Bond Acceptor Count 11 (The carbonyl oxygen can act as a hydrogen bond acceptor)
Rotatable Bond Count 11 (The bond between the cyclobutane ring and the acetyl group)
Topological Polar Surface Area 17.1 ŲConsistent with the presence of a single carbonyl group.
Boiling Point Not availableExpected to be a liquid at room temperature with a moderately low boiling point.
Density Not availableExpected to be slightly less dense than water.

Note: The absence of experimental data in the table underscores the current knowledge gap for this specific molecule. The "Expected" values are based on general principles of organic chemistry and data for structurally similar compounds.

Spectroscopic Characterization: The Uncharted Territory

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the cornerstones of chemical characterization. While no specific experimental spectra for this compound are readily available, we can predict the key features that would be expected.

Table 2: Predicted vs. Expected Spectroscopic Data

TechniquePredicted Key FeaturesExpected Experimental Observations
¹H NMR Signals for the methyl group, the methylene protons on the double bond, and the protons on the cyclobutane ring. Chemical shifts would be influenced by the carbonyl group and the double bond.A singlet for the acetyl methyl protons (around 2.1 ppm). Two singlets or narrow multiplets for the exocyclic methylene protons (around 4.7-5.0 ppm). Complex multiplets for the cyclobutane ring protons.
¹³C NMR A signal for the carbonyl carbon (likely >200 ppm). Signals for the sp² carbons of the double bond (one quaternary, one CH₂). Signals for the sp³ carbons of the cyclobutane ring and the methyl group.A peak for the carbonyl carbon around 208-215 ppm. Peaks for the double bond carbons around 140-150 ppm (quaternary) and 100-110 ppm (CH₂). Several peaks in the aliphatic region for the cyclobutane and methyl carbons.
IR Spectroscopy A strong absorption band for the C=O stretch. Bands for C=C stretching and C-H stretching.A strong, sharp peak around 1705-1725 cm⁻¹ for the ketone C=O stretch. A peak around 1650 cm⁻¹ for the C=C stretch. Various C-H stretching and bending vibrations.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight (110.15 g/mol ). Fragmentation patterns characteristic of ketones, such as alpha-cleavage.A molecular ion peak at m/z = 110. Key fragment ions resulting from the loss of CH₃ (m/z = 95) and CH₃CO (m/z = 67).

Synthesis and Reactivity: A Look at the Cyclobutane Scaffold

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the reviewed literature, its structure suggests several plausible synthetic routes based on established cyclobutane chemistry.

Experimental Protocols for Related Cyclobutane Synthesis

The synthesis of functionalized cyclobutanes is a well-established field of organic chemistry.[2][3][4] Common strategies that could be adapted for the synthesis of the target molecule include:

  • [2+2] Cycloaddition Reactions: Photochemical or metal-catalyzed [2+2] cycloadditions between an allene and a suitable ketene equivalent could potentially form the cyclobutane ring.

  • Functionalization of Pre-existing Cyclobutanes: Starting from a commercially available cyclobutane derivative, such as cyclobutanone or methylenecyclobutane, a series of functional group interconversions could lead to the desired product. For instance, the acylation of a suitable cyclobutane precursor could be a key step.

The diagram below illustrates a generalized workflow for the synthesis and characterization of a novel cyclobutane derivative like this compound.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents, Solvent, Conditions Crude Product Crude Product Reaction->Crude Product Purification Method e.g., Column Chromatography, Distillation Crude Product->Purification Method Pure Product Pure Product Purification Method->Pure Product NMR ¹H & ¹³C NMR Pure Product->NMR IR Infrared Spectroscopy Pure Product->IR MS Mass Spectrometry Pure Product->MS

A generalized workflow for the synthesis and characterization of a novel chemical entity.

Biological Activity: An Arena of Untapped Potential

There is currently no published experimental data on the biological activity of this compound. However, the presence of a ketone moiety and a strained cyclobutane ring suggests potential for biological interactions. Small molecule ketones are known to exhibit a wide range of biological activities, from roles in metabolic regulation to potential therapeutic applications in diseases like Alzheimer's.[5][6]

Potential Signaling Pathways and Biological Interactions

Given the lack of direct data, we can only speculate on potential biological activities based on the activities of other small molecule ketones.

G Molecule This compound Target Potential Biological Target (e.g., Enzyme, Receptor) Molecule->Target Interaction Interaction Binding/Inhibition Target->Interaction Cellular_Response Downstream Cellular Response Interaction->Cellular_Response Outcome Potential Therapeutic Effect or Toxicity Cellular_Response->Outcome

A conceptual diagram of potential biological interactions for a novel small molecule.

Future Directions for Experimental Investigation:

  • Synthesis and Spectroscopic Confirmation: The first and most crucial step is the development of a reliable synthetic route to obtain a pure sample of this compound, followed by its full spectroscopic characterization.

  • In Vitro Biological Screening: The synthesized compound should be screened against a panel of biological targets, such as various enzymes and cell lines, to identify any potential bioactivity. Assays for cytotoxicity, antimicrobial activity, and receptor binding would be of primary interest.

  • Computational Docking Studies: Once a potential biological target is identified, in silico docking studies can be performed to predict the binding mode and affinity of the molecule, which can then guide further experimental optimization.

Conclusion

This compound serves as a prime example of a molecule where in silico predictions are abundant, yet experimental validation is lacking. The computational data provides a solid foundation for understanding its likely physicochemical properties and spectroscopic signatures. However, the true potential of this molecule in materials science, fragrance chemistry, or as a bioactive agent can only be unlocked through rigorous experimental investigation. This guide highlights the significant opportunities that exist for researchers to contribute to the fundamental understanding of this and other under-explored small molecules.

References

Confirming the Structure of 1-(3-methylenecyclobutyl)ethanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques and experimental data essential for the structural confirmation of 1-(3-methylenecyclobutyl)ethanone and its derivatives. By presenting a combination of spectroscopic data, detailed experimental protocols, and a logical workflow, this document serves as a valuable resource for researchers engaged in the synthesis and characterization of novel small molecules.

Spectroscopic Data Summary

The structural elucidation of this compound relies on a combination of spectroscopic methods. Below is a summary of expected and comparative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Technique Parameter This compound (Hypothetical Data) Comparative Data: Cyclobutyl Methyl Ketone
¹H NMR Chemical Shift (δ)~4.8 ppm (s, 2H, =CH₂)-
~3.2 ppm (quint, 1H, CH)~3.1 ppm (quint, 1H, CH)
~2.8 ppm (m, 2H, CH₂)~2.5 ppm (m, 4H, CH₂)
~2.4 ppm (m, 2H, CH₂)
~2.1 ppm (s, 3H, COCH₃)~2.1 ppm (s, 3H, COCH₃)
¹³C NMR Chemical Shift (δ)~209 ppm (C=O)~209 ppm (C=O)
~145 ppm (=C)-
~110 ppm (=CH₂)-
~50 ppm (CH)~48 ppm (CH)
~35 ppm (CH₂)~25 ppm (CH₂)
~28 ppm (CH₃)~28 ppm (CH₃)
IR Wavenumber (cm⁻¹)~1715 cm⁻¹ (C=O stretch)~1715 cm⁻¹ (C=O stretch)[1]
~1650 cm⁻¹ (C=C stretch)-
~3080 cm⁻¹ (=C-H stretch)-
MS (EI) m/z110 (M⁺)98 (M⁺)
95 (M⁺ - CH₃)83 (M⁺ - CH₃)
67 (M⁺ - COCH₃)55 (M⁺ - COCH₃)
43 (CH₃CO⁺)43 (CH₃CO⁺)

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a this compound derivative.

Structural Elucidation Workflow Workflow for Structural Confirmation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details Detailed NMR Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR Data_Analysis Data Integration & Analysis IR->Data_Analysis MS->Data_Analysis H1_NMR 1H NMR NMR->H1_NMR C13_NMR 13C NMR NMR->C13_NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC C13_NMR->HSQC COSY->Data_Analysis HMBC 2D HMBC HSQC->HMBC HMBC->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

References

Comparative Analysis of Synthetic Routes to 1-(3-methylenecyclobutyl)ethanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic protocols is paramount. This guide provides a comparative analysis of published synthetic routes to 1-(3-methylenecyclobutyl)ethanone, a valuable building block in organic synthesis. Due to a scarcity of detailed, reproducible published procedures for this specific ketone, this guide will focus on outlining potential synthetic strategies based on established chemical reactions, alongside a discussion of the challenges in obtaining comparative experimental data.

Currently, a comprehensive, head-to-head comparison of published synthetic routes for this compound is challenging due to the limited availability of detailed and reproducible experimental protocols in the public domain. While the compound is commercially available, indicating successful manufacturing processes exist, the specifics of these syntheses are often proprietary.

This guide, therefore, will outline plausible synthetic approaches and discuss the key parameters that would be necessary for a rigorous comparative study.

Potential Synthetic Strategies

Based on fundamental organic chemistry principles, several viable pathways to this compound can be proposed. A visual representation of these hypothetical synthetic workflows is provided below.

G cluster_0 Retrosynthetic Analysis cluster_1 Hypothetical Synthetic Pathways target This compound disconnection1 C-C bond formation target->disconnection1 disconnection2 Functional group interconversion target->disconnection2 start1 3-methylenecyclobutanecarbonitrile disconnection1->start1 start2 3-methylenecyclobutyl bromide disconnection1->start2 start3 3-methylenecyclobutanecarboxylic acid disconnection2->start3 inter5 Wittig Reaction on 3-oxocyclobutanecarboxylate disconnection2->inter5 inter4 Reaction with MeLi or MeMgBr start1->inter4 1. MeMgBr 2. H3O+ inter1 Grignard Reagent Formation start2->inter1 start3->inter4 1. SOCl2 2. Me2CuLi inter2 Reaction with Acetaldehyde inter1->inter2 inter3 Oxidation inter2->inter3 inter3->target inter4->target inter5->target

Caption: Hypothetical synthetic pathways to this compound.

Data Presentation for Comparison

A robust comparison of synthetic methods would require the following quantitative data, which is currently not available in the literature for this compound. The table below illustrates the ideal data structure for such a comparison.

ParameterSynthesis Method ASynthesis Method BSynthesis Method C
Starting Material(s) e.g., 3-methylenecyclobutanecarbonitrilee.g., 3-methylenecyclobutyl bromidee.g., 3-oxocyclobutanecarboxylic acid ester
Reagents e.g., MeMgBr, H₃O⁺e.g., Mg, acetaldehyde, PCCe.g., Ph₃P=CH₂, then ester hydrolysis and reaction with MeLi
Solvent(s) e.g., Diethyl ether, THFe.g., Diethyl ether, DCMe.g., THF, Diethyl ether
Reaction Temperature (°C) e.g., 0 to rte.g., 0 to rte.g., -78 to rt
Reaction Time (h) e.g., 2e.g., 4e.g., 6
Yield (%) ---
Purity (%) ---
Purification Method e.g., Column chromatographye.g., Distillatione.g., Column chromatography
Spectroscopic Data ¹H NMR, ¹³C NMR, IR, MS¹H NMR, ¹³C NMR, IR, MS¹H NMR, ¹³C NMR, IR, MS

Detailed Experimental Protocols (Hypothetical)

Below are hypothetical, generalized experimental protocols for the potential synthetic routes. These are intended to serve as a template for what would be required for a reproducible study.

Method A: Grignard Reaction with a Nitrile

This approach involves the reaction of a Grignard reagent with 3-methylenecyclobutanecarbonitrile.

Protocol:

  • To a solution of methylmagnesium bromide (1.1 eq.) in diethyl ether, a solution of 3-methylenecyclobutanecarbonitrile (1.0 eq.) in diethyl ether is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched by the slow addition of aqueous HCl (1 M).

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Method B: Oxidation of a Secondary Alcohol

This route would involve the preparation of a secondary alcohol via a Grignard reaction, followed by oxidation.

Protocol:

  • Magnesium turnings (1.2 eq.) are activated in anhydrous diethyl ether.

  • A solution of 3-methylenecyclobutyl bromide (1.0 eq.) in diethyl ether is added dropwise to maintain a gentle reflux.

  • The resulting Grignard reagent is cooled to 0 °C and a solution of acetaldehyde (1.1 eq.) in diethyl ether is added dropwise.

  • The reaction is stirred at room temperature for 1 hour and then quenched with saturated aqueous ammonium chloride.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried and concentrated.

  • The crude alcohol is dissolved in dichloromethane and treated with pyridinium chlorochromate (PCC) (1.5 eq.).

  • The mixture is stirred at room temperature for 2 hours.

  • The reaction mixture is filtered through a pad of silica gel and the filtrate is concentrated.

  • The crude product is purified by distillation.

Conclusion and Future Outlook

The synthesis of this compound is of interest to the chemical community. However, the lack of detailed and publicly available experimental data prevents a thorough and objective comparison of different synthetic methodologies. For a meaningful comparison to be made, future publications should include comprehensive experimental details, including yields, purification methods, and complete characterization data. This would enable researchers to make informed decisions about the most suitable and reproducible method for their specific needs. The development of a high-yielding, scalable, and reproducible synthesis of this ketone would be a valuable contribution to the field of organic synthesis.

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